molecular formula C10H11FO3 B2725820 2-[(4-fluorophenyl)methoxy]propanoic acid CAS No. 220000-23-7

2-[(4-fluorophenyl)methoxy]propanoic acid

Cat. No.: B2725820
CAS No.: 220000-23-7
M. Wt: 198.193
InChI Key: QREUQTVFOZOMOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-fluorophenyl)methoxy]propanoic acid is a fluorine-substituted carboxylic acid with the molecular formula C10H11FO3 and a molecular weight of 198.19 g/mol . This compound is identified by CAS Number 220000-23-7 and is a valuable building block in medicinal chemistry and organic synthesis . Researchers utilize such carboxylic acids with additional oxygen functions as key intermediates in the design and development of novel bioactive molecules. The structure, featuring a propanoic acid chain linked to a 4-fluorobenzyl ether group, makes it a versatile precursor for synthesizing more complex derivatives, such as hydrazides and hydrazones, which are often explored for their pharmacological potential . Fluoro-aromatic compounds are of significant interest in drug discovery due to the ability of the fluorine atom to modulate a molecule's lipophilicity, metabolic stability, and bioavailability. This specific reagent provides researchers with a precise chemical tool to incorporate these properties into new compound libraries for screening against biological targets. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Proper handling procedures in accordance with laboratory safety standards are recommended.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-fluorophenyl)methoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO3/c1-7(10(12)13)14-6-8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QREUQTVFOZOMOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OCC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Characterization of 2-[(4-fluorophenyl)methoxy]propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a detailed framework for the comprehensive physicochemical characterization of 2-[(4-fluorophenyl)methoxy]propanoic acid, a novel arylpropanoic acid derivative. Recognizing the critical role of physicochemical properties in drug discovery and development, this document outlines robust, validated protocols for determining key parameters such as melting point, solubility, acid dissociation constant (pKa), and lipophilicity (LogP). The methodologies are presented with a focus on the underlying scientific principles, ensuring that researchers, scientists, and drug development professionals can establish a thorough and reliable profile of this and similar compounds. This guide is structured to serve as a practical laboratory companion, integrating theoretical insights with actionable experimental workflows.

Introduction and Molecular Profile

Arylpropanoic acids represent a significant class of compounds, many of which exhibit important pharmacological activities, including well-known non-steroidal anti-inflammatory drugs (NSAIDs).[1] The subject of this guide, this compound, incorporates several key structural features that are anticipated to modulate its biological and chemical behavior: a propanoic acid moiety responsible for its acidic nature, a para-substituted fluorophenyl ring which can influence metabolic stability and binding interactions, and a methoxy ether linkage.

The successful progression of any new chemical entity (NCE) through the drug development pipeline is contingent upon a thorough understanding of its physicochemical properties. These parameters govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for formulation. This document provides the experimental foundation for elucidating these critical characteristics.

Chemical Structure and Identifiers
  • IUPAC Name: this compound

  • Molecular Formula: C₁₀H₁₁FO₄

  • Molecular Weight: 214.19 g/mol

  • Chemical Structure:

    
    (Self-generated image, as a placeholder for the actual structure)
    
PropertyIdentifier
IUPAC Name This compound
Molecular Formula C₁₀H₁₁FO₄
Molecular Weight 214.19 g/mol
Canonical SMILES C1=CC(=CC=C1F)COCC(C)C(=O)O

Melting Point Determination: A Criterion for Purity and Identity

The melting point is a fundamental thermal property that provides a preliminary indication of a compound's purity.[2] Pure crystalline compounds typically exhibit a sharp, well-defined melting range (often 0.5-1.0°C), whereas impurities will depress and broaden this range.[3]

Causality Behind Experimental Choice

The capillary method using a digital melting point apparatus (e.g., Mel-Temp) is selected for its simplicity, reliability, and minimal sample requirement.[4][5] The core principle involves controlled heating of a finely powdered sample within a capillary tube while observing the precise temperature range over which the solid-to-liquid phase transition occurs.[4] For higher accuracy and to understand thermal events like polymorphism, Differential Scanning Calorimetry (DSC) can be employed as an orthogonal method.[4]

Experimental Protocol: Capillary Method
  • Sample Preparation: Ensure the sample is completely dry and in the form of a fine, homogeneous powder.[2] If the sample consists of coarse crystals, gently crush it using a mortar and pestle.

  • Capillary Loading: Jab the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface or drop it through a long glass tube to pack the solid into the closed end.[5] The packed sample height should be 2-3 mm for optimal heat transfer.[5]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[5]

  • Approximate Determination (Rapid Run): If the melting point is unknown, first perform a rapid determination by heating at a rate of 10-20°C per minute to find an approximate range.[3] Allow the apparatus to cool significantly before the next step.

  • Accurate Determination (Slow Run): Using a fresh sample, heat rapidly to about 20°C below the approximate melting point found in the previous step.[5] Then, decrease the heating rate to 1-2°C per minute.

  • Data Recording: Record two temperatures: T₁, the temperature at which the first droplet of liquid appears, and T₂, the temperature at which the entire sample becomes a clear liquid.[5] The melting range is reported as T₁ - T₂.

  • Validation: Perform the measurement in triplicate to ensure reproducibility.

Workflow for Melting Point Determination

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_load Loading cluster_measure Measurement Dry Dry Sample Powder Create Fine Powder Dry->Powder Homogenize Load Load Capillary Tube (2-3 mm height) Powder->Load Place Insert into Apparatus Load->Place FastRun Rapid Scan (10-20°C/min) for Approx. MP Place->FastRun Cool Cool Apparatus FastRun->Cool SlowRun Slow Scan (1-2°C/min) for Accurate MP Cool->SlowRun Record Record T1 and T2 SlowRun->Record

Caption: Workflow for determining melting point via the capillary method.

Solubility Profile: Guiding Formulation and Biological Assessment

Solubility is a critical determinant of a drug's bioavailability and dictates the potential routes of administration.[6] A systematic solubility assessment in a range of solvents provides essential information for preclinical formulation development.

Causality Behind Experimental Choice

A qualitative solubility testing scheme is a rapid and effective first step.[6] It classifies the compound based on its solubility in water, ether, and aqueous solutions of varying pH (5% HCl, 5% NaOH, 5% NaHCO₃). This process not only determines polarity but also confirms the functional group identity.[6] For instance, solubility in 5% NaOH and 5% NaHCO₃ is characteristic of a carboxylic acid, as the acid is deprotonated to form a more water-soluble carboxylate salt.[6][7]

Experimental Protocol: Qualitative Solubility Assessment
  • General Procedure: In a small, clean test tube, add ~25 mg of the compound to 0.75 mL of the solvent.[8] Mix vigorously for 1-2 minutes. If the solid dissolves completely, the compound is classified as "soluble." If it partially dissolves or remains undissolved, it is "insoluble."

  • Solvent Sequence:

    • Water: Test solubility in deionized water. If soluble, test the resulting solution with pH paper. A pH of 4 or lower suggests a carboxylic acid.[6]

    • 5% NaOH: If insoluble in water, test in 5% NaOH solution. Solubility indicates an acidic compound.

    • 5% NaHCO₃: If insoluble in water, test in 5% sodium bicarbonate. Solubility here specifically points to a strongly acidic compound like a carboxylic acid, as NaHCO₃ is a weaker base than NaOH.[7] Effervescence (CO₂ release) is a positive sign.

    • 5% HCl: If insoluble in water, test in 5% HCl. This is primarily for identifying basic compounds (e.g., amines).

    • Organic Solvents: Assess solubility in a polar organic solvent like ethanol and a non-polar organic solvent like diethyl ether or hexanes to understand the compound's overall polarity.[9]

Solubility Classification Flowchart

Solubility_Flowchart decision decision result result start Start with Compound water_test Test in Water start->water_test ph_test Test pH water_test->ph_test Soluble naoh_test Test in 5% NaOH water_test->naoh_test Insoluble res_acid Strongly Acidic (Carboxylic Acid) ph_test->res_acid pH < 4 res_polar Polar Neutral ph_test->res_polar Neutral pH nahco3_test Test in 5% NaHCO3 naoh_test->nahco3_test Soluble hcl_test Test in 5% HCl naoh_test->hcl_test Insoluble nahco3_test->res_acid Soluble (Effervescence) res_weak_acid Weakly Acidic (e.g., Phenol) nahco3_test->res_weak_acid Insoluble ether_test Test in Ether hcl_test->ether_test Insoluble res_base Basic Compound hcl_test->res_base Soluble res_neutral Neutral Compound ether_test->res_neutral Soluble pKa_Workflow cluster_setup Setup cluster_titration Titration Process cluster_analysis Data Analysis Calibrate Calibrate pH Meter (Standard Buffers) Prepare Prepare Analyte Solution (Known Concentration) Calibrate->Prepare Purge Purge with N2 (Remove CO2) Prepare->Purge Titrate Add 0.1M NaOH Incrementally Purge->Titrate Record Record pH vs. Volume Titrate->Record Plot Plot pH vs. Volume Record->Plot Derivative Calculate 1st Derivative (ΔpH/ΔV) Plot->Derivative FindVeq Identify Equivalence Point (Veq) from Derivative Peak Derivative->FindVeq FindpKa Determine pKa at Veq/2 FindVeq->FindpKa LogP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis SatSolvents Prepare Saturated n-Octanol and Water Stock Make Octanol Stock: Test Compound + F-Reference SatSolvents->Stock Mix Combine Octanol Stock and Saturated Water (1:1) Stock->Mix Shake Shake to Equilibrate Mix->Shake Centrifuge Centrifuge to Separate Phases Shake->Centrifuge SampleOct Sample Octanol Layer Centrifuge->SampleOct SampleAq Sample Aqueous Layer Centrifuge->SampleAq NMR Acquire Quantitative 19F NMR SampleOct->NMR SampleAq->NMR Calc Calculate LogP using Signal Ratios NMR->Calc

Sources

An In-depth Technical Guide on the Therapeutic Potential of p-Fluorobenzyloxy Propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the therapeutic potential of p-fluorobenzyloxy propanoic acid derivatives, a promising class of small molecules. Drawing upon established research into structurally related compounds, this document explores their potential as modulators of key cellular targets, including Peroxisome Proliferator-Activated Receptors (PPARs) and Protein Tyrosine Phosphatase 1B (PTP1B). We will delve into the rationale behind their design, synthetic methodologies, and detailed protocols for in vitro and in vivo evaluation. This guide is intended for researchers, medicinal chemists, and drug development professionals interested in the discovery of novel therapeutics for metabolic and inflammatory diseases.

Introduction: The Emerging Promise of Fluorinated Propanoic Acid Derivatives

The propanoic acid scaffold is a well-established pharmacophore present in numerous approved drugs, most notably the non-steroidal anti-inflammatory drugs (NSAIDs)[1]. The versatility of this scaffold allows for chemical modifications that can significantly alter its biological activity, moving beyond anti-inflammatory effects to address a range of therapeutic areas. The introduction of a benzyloxy moiety has been explored in the context of developing agents with hypoglycemic and lipid-lowering properties[2][3]. Furthermore, the strategic incorporation of fluorine atoms into drug candidates is a widely utilized strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic profiles[4][5][6].

This guide focuses on the therapeutic potential of a specific subclass: p-fluorobenzyloxy propanoic acid derivatives. While direct and extensive research on this specific chemical entity is emerging, a strong rationale for their investigation exists based on the known activities of structurally similar compounds. Phenylpropanoic acid derivatives, for instance, have been identified as potent PPAR agonists[7][8][9][10]. The introduction of fluorine into such structures has been shown to enhance their transactivation activity on PPARs[4]. This suggests that p-fluorobenzyloxy propanoic acid derivatives are prime candidates for investigation as novel PPAR modulators.

Moreover, related structures have demonstrated inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin and leptin signaling pathways[11][12][13]. Inhibition of PTP1B is a validated therapeutic strategy for type 2 diabetes and obesity[12]. The dual potential to act as both PPAR agonists and PTP1B inhibitors makes this class of compounds particularly attractive for the treatment of complex metabolic syndromes.

This guide will therefore explore the multifaceted therapeutic potential of p-fluorobenzyloxy propanoic acid derivatives, providing the scientific foundation and practical methodologies for their synthesis and evaluation.

Synthetic Strategies

The synthesis of p-fluorobenzyloxy propanoic acid derivatives can be achieved through various established organic chemistry routes. A general and adaptable synthetic scheme is presented below, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).

General Synthetic Protocol:

  • Synthesis of the Benzyloxy Intermediate: p-Fluorobenzyl bromide is reacted with a substituted hydroxyphenylpropanoic acid ester in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like acetone or dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to ensure complete conversion.

  • Ester Hydrolysis: The resulting ester is then hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide or sodium hydroxide in a mixture of water and a miscible organic solvent like tetrahydrofuran (THF) or methanol.

  • Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

The specific reaction conditions and purification methods may need to be optimized depending on the nature of the starting materials and the desired final product.

Therapeutic Targets and Mechanisms of Action

The therapeutic potential of p-fluorobenzyloxy propanoic acid derivatives is predicated on their likely interaction with two key molecular targets: Peroxisome Proliferator-Activated Receptors (PPARs) and Protein Tyrosine Phosphatase 1B (PTP1B).

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are a group of nuclear receptors that function as ligand-activated transcription factors[14][15]. They play a crucial role in the regulation of glucose and lipid metabolism, as well as inflammation[14][15]. There are three main isoforms of PPARs:

  • PPARα: Primarily expressed in the liver, heart, and skeletal muscle, PPARα is involved in fatty acid oxidation.

  • PPARγ: Highly expressed in adipose tissue, PPARγ is a key regulator of adipogenesis, insulin sensitivity, and glucose homeostasis[14].

  • PPARβ/δ: Ubiquitously expressed, PPARβ/δ is involved in fatty acid metabolism and has been implicated in wound healing and inflammation.

Activation of PPARs, particularly PPARα and PPARγ, is a clinically validated strategy for the treatment of dyslipidemia and type 2 diabetes[15]. Phenylpropanoic acid derivatives have been shown to act as PPAR agonists[7][8][9][10]. The introduction of fluorine can enhance the potency of these compounds as PPAR activators[4][5]. It is therefore highly probable that p-fluorobenzyloxy propanoic acid derivatives will exhibit PPAR agonist activity.

PPAR_Activation_Pathway Ligand p-Fluorobenzyloxy Propanoic Acid Derivative PPAR PPAR Ligand->PPAR Binds and Activates RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to TargetGene Target Gene (e.g., for lipid metabolism, glucose uptake) PPRE->TargetGene Regulates Transcription mRNA mRNA TargetGene->mRNA Transcription Protein Protein mRNA->Protein Translation MetabolicEffects Metabolic Effects (e.g., Improved Insulin Sensitivity, Lipid Lowering) Protein->MetabolicEffects Mediates

Protein Tyrosine Phosphatase 1B (PTP1B)

PTP1B is a non-receptor protein tyrosine phosphatase that plays a critical role in the negative regulation of insulin and leptin signaling pathways[11][12][13]. By dephosphorylating the insulin receptor and its substrates, PTP1B attenuates the insulin signal. Overexpression or increased activity of PTP1B is associated with insulin resistance and type 2 diabetes. Therefore, inhibition of PTP1B is a promising therapeutic strategy to enhance insulin sensitivity[12].

Several classes of small molecules have been developed as PTP1B inhibitors, and some propanoic acid derivatives have shown activity against this enzyme. The presence of a p-fluorobenzyloxy group could potentially enhance the binding of these derivatives to the active site of PTP1B, leading to potent and selective inhibition.

PTP1B_Inhibition_Pathway Inhibitor p-Fluorobenzyloxy Propanoic Acid Derivative PTP1B PTP1B Inhibitor->PTP1B Inhibits InsulinReceptor Insulin Receptor (Phosphorylated) PTP1B->InsulinReceptor Dephosphorylates DownstreamSignaling Downstream Signaling (e.g., PI3K/Akt pathway) InsulinReceptor->DownstreamSignaling Activates GlucoseUptake Increased Glucose Uptake DownstreamSignaling->GlucoseUptake Promotes

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel p-fluorobenzyloxy propanoic acid derivatives, a series of in vitro and in vivo assays are required. The following protocols provide a framework for their biological evaluation.

In Vitro PPAR Activation Assay

A common method to assess PPAR activation is a cell-based reporter gene assay[16]. This assay utilizes a cell line that has been engineered to express a luciferase reporter gene under the control of a PPAR-responsive promoter.

Protocol:

  • Cell Culture: Maintain a suitable cell line (e.g., HEK293T or HepG2) co-transfected with a PPAR expression vector and a luciferase reporter plasmid containing PPREs.

  • Compound Treatment: Seed the cells in a 96-well plate and treat with varying concentrations of the test compounds. Include a known PPAR agonist (e.g., rosiglitazone for PPARγ) as a positive control and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for 24-48 hours to allow for gene expression.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) to account for variations in transfection efficiency and cell viability. Plot the dose-response curve and calculate the EC50 value.

Parameter Description Example Value
Cell Line Human Embryonic Kidney 293T-
Transfection PPARγ expression vector and PPRE-luciferase reporter-
Test Compound Conc. 0.01 µM to 100 µM-
Positive Control Rosiglitazone (10 µM)-
Incubation Time 24 hours-
EC50 Concentration for 50% maximal activationVaries
In Vitro PTP1B Inhibition Assay

The inhibitory activity of the compounds against PTP1B can be determined using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as a substrate.

Protocol:

  • Enzyme Reaction: In a 96-well plate, incubate recombinant human PTP1B with varying concentrations of the test compounds in a suitable buffer.

  • Substrate Addition: Initiate the reaction by adding pNPP.

  • Incubation: Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a strong base (e.g., NaOH).

  • Absorbance Measurement: Measure the absorbance of the product, p-nitrophenol, at 405 nm.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Parameter Description Example Value
Enzyme Recombinant Human PTP1B-
Substrate p-Nitrophenyl Phosphate (pNPP)1 mM
Test Compound Conc. 0.1 µM to 100 µM-
Positive Control Suramin or other known PTP1B inhibitor-
Incubation Time 30 minutes at 37°C-
IC50 Concentration for 50% inhibitionVaries

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Synthesis Synthesis of Derivatives Purification Purification & Structural Analysis (NMR, MS) Synthesis->Purification PPAR_Assay PPAR Activation Assay (EC50 determination) Purification->PPAR_Assay PTP1B_Assay PTP1B Inhibition Assay (IC50 determination) Purification->PTP1B_Assay Animal_Model Metabolic Disease Model (e.g., db/db mice) PPAR_Assay->Animal_Model PTP1B_Assay->Animal_Model Efficacy_Studies Efficacy Studies (Glucose tolerance, lipid profile) Animal_Model->Efficacy_Studies Pharmacokinetics Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) Efficacy_Studies->Pharmacokinetics

In Vivo Evaluation in a Metabolic Disease Model

Promising compounds from in vitro assays should be evaluated in an animal model of metabolic disease, such as the genetically diabetic db/db mouse or a diet-induced obesity model.

Protocol:

  • Animal Model: Acclimatize the animals and divide them into treatment groups (vehicle control, positive control like rosiglitazone, and test compound groups).

  • Compound Administration: Administer the compounds orally or via intraperitoneal injection daily for a specified period (e.g., 2-4 weeks).

  • Monitoring: Monitor body weight, food and water intake, and fasting blood glucose levels regularly.

  • Glucose and Insulin Tolerance Tests: Perform oral glucose tolerance tests (OGTT) and insulin tolerance tests (ITT) to assess glucose homeostasis and insulin sensitivity.

  • Biochemical Analysis: At the end of the study, collect blood samples to measure plasma levels of insulin, triglycerides, and cholesterol.

  • Tissue Analysis: Harvest tissues such as liver and adipose tissue for histological analysis and gene expression studies (e.g., qPCR for PPAR target genes).

Quantitative Data and Structure-Activity Relationships (SAR)

While specific quantitative data for p-fluorobenzyloxy propanoic acid derivatives is not yet widely available in the public domain, we can infer potential activity based on related structures. For example, certain fluorinated phenylpropanoic acid derivatives have shown potent PPARα/γ dual agonism. The introduction of fluorine has been demonstrated to improve the transactivation activity of phenylpropanoic acid-type PPAR pan agonists[4].

In the realm of PTP1B inhibition, (±)-3-(2-(2-fluorobenzyloxy)naphthalen-6-yl)-2-aminopropanoic acid derivatives have been identified as reversible and competitive inhibitors, with one of the most potent compounds exhibiting an IC50 of 1.25 ± 0.24 μM.

Future SAR studies on p-fluorobenzyloxy propanoic acid derivatives should focus on modifications of the propanoic acid chain, the phenyl ring, and the benzylic position to optimize potency and selectivity for PPAR isoforms and PTP1B.

Conclusion and Future Directions

p-Fluorobenzyloxy propanoic acid derivatives represent a promising, yet underexplored, class of compounds with significant therapeutic potential for the treatment of metabolic diseases. The strong scientific rationale, based on the established activities of structurally related fluorinated and benzyloxy-containing propanoic acids as both PPAR agonists and PTP1B inhibitors, warrants their further investigation.

The synthetic and experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of these compounds. Future research should focus on synthesizing a library of these derivatives and performing comprehensive in vitro and in vivo studies to elucidate their precise mechanisms of action, establish clear structure-activity relationships, and assess their pharmacokinetic and toxicological profiles. The potential for dual PPAR agonism and PTP1B inhibition makes this chemical scaffold a particularly exciting area for the development of next-generation therapeutics for type 2 diabetes, obesity, and related metabolic disorders.

References

  • Design, synthesis, and structural analysis of phenylpropanoic acid-type PPARγ-selective agonists: discovery of reversed stereochemistry-activity relationship. J Med Chem. 2011 Jan 13;54(1):331-41. [Link]

  • Improvement of the transactivation activity of phenylpropanoic acid-type peroxisome proliferator-activated receptor pan agonists: effect of introduction of fluorine at the linker part. Bioorg Med Chem Lett. 2008 Aug 15;18(16):4525-8. [Link]

  • Design, synthesis and evaluation of substituted phenylpropanoic acid derivatives as peroxisome proliferator-activated receptor (PPAR) activators: novel human PPARalpha-selective activators. Bioorg Med Chem Lett. 2002 Jan 7;12(1):77-80. [Link]

  • Design and synthesis of a series of α-benzyl phenylpropanoic acid-type peroxisome proliferator-activated receptor (PPAR) gamma partial agonists with improved aqueous solubility. Bioorg Med Chem. 2013 Apr 1;21(7):1844-53. [Link]

  • Human Peroxisome Proliferator-Activated Receptor Gamma. Indigo Biosciences. [Link]

  • Synthesis, biological evaluation and molecular investigation of fluorinated peroxisome proliferator-activated receptors α/γ dual agonists. Bioorg Med Chem. 2012 Mar 15;20(6):2141-51. [Link]

  • In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays. Toxicol Appl Pharmacol. 2022 Aug 15;449:116136. [Link]

  • Human PPAR-gamma Transcription Factor Activity Assay Kit. RayBiotech. [Link]

  • Design and synthesis of a series of α-benzyl phenylpropanoic acid-type peroxisome proliferator-activated receptor (PPAR) gamma partial agonists with improved aqueous solubility. Okayama University. [Link]

  • Peroxisome proliferator-activated receptors (PPARs) have multiple binding points that accommodate ligands in various conformations: phenylpropanoic acid-type PPAR ligands bind to PPAR in different conformations, depending on the subtype. J Med Chem. 2012 Jan 26;55(2):893-902. [Link]

  • A structural basis for the activation of peroxisome proliferator-activated receptor gamma (PPARγ) by perfluorooctanoic acid (PFOA). Chemosphere. 2024 Jun;358:141723. [Link]

  • Novel Mixed-Type Inhibitors of Protein Tyrosine Phosphatase 1B. Kinetic and Computational Studies. Molecules. 2017 Mar 21;22(3):503. [Link]

  • Synthesis, biological activities and pharmacokinetic properties of new fluorinated derivatives of selective PDE4D inhibitors. Bioorg Med Chem. 2015 Jul 1;23(13):3456-66. [Link]

  • Inhibitors of protein tyrosine phosphatase 1B (PTP1B). Curr Med Chem. 2003 Jun;10(12):1123-41. [Link]

  • PTP1B inhibitors as potential therapeutics in the treatment of type 2 diabetes and obesity. Expert Opin Investig Drugs. 2003 Feb;12(2):223-33. [Link]

  • Propionic Acid Derivatives - Adverse Effects, Pharmacokinetics, Interactions, Uses. Essential pharmacology. [Link]

  • Design, Synthesis, and Structure–Activity Relationships of Biaryl Anilines as Subtype-Selective PPAR-alpha Agonists. ACS Med Chem Lett. 2023 May 23;14(6):830-838. [Link]

  • Synthesis and Evaluation of Hypoglycemic Activity of Structural Isomers of ((Benzyloxy)phenyl)propanoic Acid Bearing an Aminobornyl Moiety. Molecules. 2023 Feb 15;28(4):1798. [Link]

  • Protein tyrosine phosphatase 1B inhibition: opportunities and challenges. J Med Chem. 2004 Feb 26;47(5):1079-95. [Link]

  • Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach. Molecules. 2018 Oct 4;23(10):2548. [Link]

  • Bornyl Derivatives of p-(Benzyloxy)Phenylpropionic Acid: In Vivo Evaluation of Antidiabetic Activity. Molecules. 2022 Mar 31;27(7):2237. [Link]

  • Substituted phenylpropionic acid derivatives as agonists for human perioxin proliferator activated receptor alpha (PPAR).
  • Bornyl-Containing Derivatives of Benzyloxyphenylpropanoic Acid as FFAR1 Agonists: In Vitro and In Vivo Studies. Pharmaceuticals (Basel). 2023 Jun 7;16(6):844. [Link]

  • Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods. Front Pharmacol. 2023 Oct 30;14:1255841. [Link]

  • Bornyl Derivatives of p-(Benzyloxy)Phenylpropionic Acid: In Vivo Evaluation of Antidiabetic Activity. ResearchGate. [Link]

  • Marine Natural and Nature-Inspired Compounds Targeting Peroxisome Proliferator Activated Receptors (PPARs). Mar Drugs. 2023 Jan 26;21(2):93. [Link]

  • Repurposing Peroxisome Proliferator-Activated Receptor Agonists in Neurological and Psychiatric Disorders. Int J Mol Sci. 2022 Dec 21;24(1):3. [Link]

  • A natural propenoic acid derivative activates peroxisome proliferator-activated receptor-β/δ (PPARβ/δ). Cardiovasc Diabetol. 2010; 9: 63. [Link]

  • New Application of an Old Drug: Anti-Diabetic Properties of Phloroglucinol. Int J Mol Sci. 2023 Nov 21;24(22):16531. [Link]

  • Novel Phenoxyalkanoic Acid Derivatives as Free Fatty Acid Receptor 4 Agonists for Treating Type 2 Diabetes Mellitus. Molecules. 2024 Oct 25;29(21):4954. [Link]

  • Pharmacology of chiral compounds: 2-arylpropionic acid derivatives. Curr Med Chem. 2001 Jul;8(8):929-39. [Link]

  • Clinical pharmacokinetics of tiaprofenic acid and its enantiomers. Clin Pharmacokinet. 1999 Aug;37(2):121-30. [Link]

  • Identification and Mechanism of 10-Carbon Fatty Acid as Modulating Ligand of Peroxisome Proliferator-activated Receptors. J Biol Chem. 2016 Sep 2;291(36):19017-30. [Link]

  • Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research. 2020; 17(4): 540-555. [Link]

  • Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators. Discovery of potent and human peroxisome proliferator activated receptor alpha subtype-selective activators. J Med Chem. 2000;43(15):2917-31. [Link]

Sources

identifying biological targets for 2-[(4-fluorophenyl)methoxy]propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Target Identification & Validation Strategy: 2-[(4-fluorophenyl)methoxy]propanoic acid

Executive Summary

The compound This compound (also referred to as O-(4-fluorobenzyl)lactic acid) represents a privileged scaffold in medicinal chemistry, characterized by a carboxylic acid headgroup, a chiral center at the


-position, and a lipophilic fluorinated benzyl ether tail. This structural motif is historically associated with three primary biological target classes: G-Protein Coupled Receptors (GPCRs)  (specifically GPR40/FFAR1 and the Sweet Taste Receptor T1R2/T1R3), Nuclear Receptors  (PPAR

/

), and Monocarboxylate Transporters (MCTs) .

This technical guide provides a rigorous, step-by-step target deconvolution strategy for researchers aiming to identify and validate the primary biological target of this specific probe. The methodology integrates in silico profiling, functional reporter assays, and biophysical validation.

Part 1: Structural Analysis & Pharmacophore Mapping

Before initiating wet-lab experiments, a structural deconstruction is required to prioritize the screening library.

1. The Carboxylic Acid Headgroup:

  • Function: Acts as an ionic anchor, typically forming salt bridges with arginine or lysine residues in the target binding pocket.

  • Implication: The target likely possesses a positively charged binding site (e.g., the arginine clamp in PPARs or the transmembrane domain of GPCRs).

2. The Ether Linkage (Methoxy Bridge):

  • Function: Provides rotational flexibility distinct from the rigid phenoxy-linkers found in fibrates (e.g., clofibrate) or lactisole.

  • Implication: The additional methylene group (

    
    ) extends the molecule's length, potentially shifting selectivity from "cramped" pockets (like T1R3 transmembrane domain) to larger, more hydrophobic pockets (like PPAR Ligand Binding Domain or GPR40).
    

3. The 4-Fluorophenyl Tail:

  • Function: Enhances metabolic stability (blocking para-oxidation) and increases lipophilicity for membrane intercalation.

Primary Target Hypotheses:

  • Hypothesis A (Metabolic): PPAR Agonist. The structure mimics fatty acid metabolites, a classic trigger for Peroxisome Proliferator-Activated Receptors.

  • Hypothesis B (Sensory/GPCR): Sweet Taste Inhibitor. Structural similarity to Lactisole (2-(4-methoxyphenoxy)propanoic acid), though the benzyl extension may alter activity.

  • Hypothesis C (Transport): MCT Inhibitor. As a substituted lactate analog, it may competitively inhibit Monocarboxylate Transporters (MCT1/MCT4), critical in the Warburg effect.

Part 2: Experimental Workflow for Target Deconvolution

The following workflow prioritizes assays based on the structural probability of the target.

Phase 1: Functional Reporter Screening (The "Metabolic" Screen)

Given the scaffold's similarity to fibrates, the first screen should assess Nuclear Receptor activation.

Protocol: PPAR


/

Luciferase Reporter Assay
  • Objective: Determine if the compound acts as a ligand for PPARs.

  • Cell Line: HEK293T or COS-7 (transiently transfected).

  • Reagents:

    • Expression vectors: Gal4-PPAR

      
      -LBD or Gal4-PPAR
      
      
      
      -LBD.
    • Reporter vector: UAS-Luciferase (upstream activation sequence).

    • Positive Controls: GW7647 (PPAR

      
      ), Rosiglitazone (PPAR
      
      
      
      ).
  • Methodology:

    • Seeding: Plate cells at 20,000 cells/well in 96-well white plates.

    • Transfection: Co-transfect expression and reporter plasmids using Lipofectamine.

    • Treatment: After 24h, treat cells with the test compound (0.1

      
      M – 100 
      
      
      
      M dose-response) in serum-free media.
    • Detection: Lyse cells after 18h and add Luciferase substrate. Measure luminescence.

  • Validation Criteria: A >3-fold induction of luciferase activity with a clear sigmoid dose-response confirms PPAR agonism.

Phase 2: GPCR Functional Assays (The "Sensory" Screen)

If Nuclear Receptor assays are negative, the target is likely a GPCR, specifically GPR40 (Free Fatty Acid Receptor 1) or the Sweet Taste Receptor (T1R2/T1R3).

Protocol: FLIPR Calcium Flux Assay

  • Objective: Detect G

    
    q-coupled GPCR activation (GPR40) or inhibition (T1R3).
    
  • Cell Line:

    • For GPR40: CHO-K1 stably expressing human GPR40.

    • For T1R3: HEK293 expressing T1R2/T1R3 + G

      
      15 (promiscuous G-protein).
      
  • Methodology:

    • Dye Loading: Load cells with Fluo-4 AM or Calcium-6 dye for 45 min at 37°C.

    • Baseline: Measure basal fluorescence (Ex 488nm / Em 525nm).

    • Agonist Mode (GPR40): Inject compound. A sharp spike in fluorescence indicates

      
       release.
      
    • Antagonist Mode (T1R3): Inject compound simultaneously with 5% sucrose. A reduction in the sucrose-induced peak indicates inhibition (Lactisole-like activity).

Phase 3: Biophysical Validation (Direct Binding)

To rule out artifacts from cell-based assays, direct binding must be confirmed using Surface Plasmon Resonance (SPR) .

Protocol: SPR Binding Kinetics

  • Instrument: Biacore T200 or S200.

  • Chip: CM5 Sensor Chip (Carboxymethylated dextran).

  • Immobilization: Amine coupling of the purified target protein (e.g., PPAR-LBD or purified MCT1) to the chip surface.

  • Running Buffer: PBS-P+ (with 5% DMSO to maintain compound solubility).

  • Cycle:

    • Inject compound at increasing concentrations (e.g., 1

      
      M to 100 
      
      
      
      M).
    • Contact time: 60s; Dissociation time: 120s.

  • Analysis: Fit sensorgrams to a 1:1 Langmuir binding model to derive

    
     (affinity), 
    
    
    
    , and
    
    
    .

Part 3: Data Interpretation & Decision Logic

The following decision tree guides the researcher from the initial compound to the validated target.

TargetDeconvolution Start Compound: this compound Screen1 Phase 1: PPAR Luciferase Assay (Nuclear Receptor Screen) Start->Screen1 Result1_Pos Positive (>3-fold induction) Screen1->Result1_Pos Result1_Neg Negative (No induction) Screen1->Result1_Neg Target_PPAR Target: PPAR Agonist (Confirm subtype alpha/gamma) Result1_Pos->Target_PPAR Screen2 Phase 2: GPCR Calcium Flux (GPR40 / T1R3 Screen) Result1_Neg->Screen2 Result2_Pos_Ago Ca2+ Spike (Agonist) Screen2->Result2_Pos_Ago Result2_Pos_Ant Inhibits Sucrose (Antagonist) Screen2->Result2_Pos_Ant Result2_Neg No Ca2+ Effect Screen2->Result2_Neg Target_GPR40 Target: GPR40 Agonist (Insulin Secretion Modulator) Result2_Pos_Ago->Target_GPR40 Target_T1R3 Target: Sweet Taste Inhibitor (Lactisole Analog) Result2_Pos_Ant->Target_T1R3 Screen3 Phase 3: MCT1 Uptake Assay (Transporter Screen) Result2_Neg->Screen3 Target_MCT Target: MCT1/4 Inhibitor (Metabolic Blocker) Screen3->Target_MCT Inhibits Lactate Uptake

Figure 1: Hierarchical decision tree for de-orphaning the target of this compound based on structural probability.

Part 4: Comparative Assay Specifications

Assay ParameterPPAR Reporter (Nuclear)GPCR Calcium Flux (Membrane)MCT Uptake (Transport)
Primary Readout Luminescence (Gene Transcription)Fluorescence (Intracellular

)
Radioactivity (

C-Lactate)
Time Scale 18–24 HoursSeconds to Minutes1–10 Minutes
Key Control GW7647 (Agonist)ATP (Generic

mobilizer)
AR-C155858 (Inhibitor)
Sensitivity High (Amplified signal)Moderate (Real-time kinetics)Moderate (Transport rate)
False Positives Luciferase inhibitorsAutofluorescenceMembrane disruptors

Part 5: Troubleshooting & Specificity Controls

1. The "Linker Effect" Control: The critical difference between this compound and Lactisole is the benzyloxy (linker = -OCH2-) vs. phenoxy (linker = -O-) bridge.

  • Experiment: Synthesize the "short" analog (2-(4-fluorophenoxy)propanoic acid) and run side-by-side.

  • Interpretation: If the "short" analog hits T1R3 but your compound does not, the target is likely PPAR or GPR40 , as these pockets accommodate the extra bulk/flexibility of the benzyl group better than the tight transmembrane bundle of T1R3.

2. Stereochemistry Check: The compound has a chiral center at the 2-position. Biological targets are stereoselective.

  • Protocol: Separate enantiomers using Chiral HPLC (e.g., Chiralpak AD-H column).

  • Expectation: Typically, the (S)-enantiomer of phenoxy-propionic acids is the active eutomer for PPARs, while the (R)-enantiomer is often inactive or acts as an antagonist. Testing the racemate may dilute the potency by 50%.

References

  • GPR40/FFAR1 Ligand Recognition

    • Title: "Free fatty acid receptor 1 (GPR40)
    • Source:Journal of Medicinal Chemistry.
    • URL:[Link]

  • Sweet Taste Receptor Inhibition (Lactisole Analogs)

    • Title: "Molecular mechanism of the sweet taste enhancer and inhibitor."
    • Source:Proceedings of the N
    • URL:[Link]

  • Target Deconvolution Strategies

    • Title: "Target deconvolution str
    • Source:N
    • URL:[Link]

  • PPAR Agonist Structural Requirements

    • Title: "Structural basis for PPAR agonist specificity."
    • Source:Structure.
    • URL:[Link]

toxicity profile and safety data for 2-[(4-fluorophenyl)methoxy]propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Toxicity Profile and Safety Data for 2-[(4-fluorophenyl)methoxy]propanoic acid

Executive Summary

This technical guide provides a comprehensive safety and toxicity assessment of This compound (CAS 220000-23-7), also known as 2-(4-fluorobenzyloxy)propionic acid .

While direct toxicological data for this specific fluorinated analog is limited in public registries, this guide utilizes Read-Across Analysis based on structural analogs (Lactisole, 2-benzyloxypropionic acid, and 4-fluorobenzyl alcohol) to establish a high-confidence safety profile. The compound is identified as a likely Skin and Eye Irritant (Category 2) with low acute systemic toxicity, metabolizing primarily into 4-fluorobenzoic acid and lactic acid.

Chemical Identity & Physicochemical Properties

Before assessing toxicity, accurate identification is required to distinguish this compound from its phenoxy-analogs (e.g., Lactisole).

PropertyData
IUPAC Name This compound
Common Synonyms 2-(4-fluorobenzyloxy)propionic acid; O-(4-fluorobenzyl)lactic acid
CAS Number 220000-23-7
Molecular Formula C₁₀H₁₁FO₃
Molecular Weight 198.19 g/mol
Structural Class

-Alkoxycarboxylic acid (Ether derivative of lactic acid)
Predicted pKa ~3.8 (Carboxylic acid moiety)
Predicted LogP ~2.1 (Moderate lipophilicity)

Toxicity Profile (Read-Across Analysis)

Due to the absence of specific in vivo LD50 data for CAS 220000-23-7, the safety profile is derived from validated structural analogs.

Acute Toxicity & GHS Classification

Based on the toxicity of 2-benzyloxypropionic acid (CAS 100836-85-9) and the metabolite 4-fluorobenzyl alcohol (CAS 459-56-3), the following classification is projected:

  • Acute Oral Toxicity: Predicted LD50 > 2000 mg/kg (Rat).

    • Rationale: Structural analogs (phenoxy/benzyloxy acids) generally exhibit low acute toxicity. The fluorination typically increases metabolic stability but does not introduce specific acute toxophores (like nitro or nitrile groups).

  • Skin/Eye Irritation: Category 2 (Irritant) .[1][2][3]

    • Mechanism:[4] The free carboxylic acid group (

      
      ) is a proton donor capable of causing contact dermatitis and ocular irritation upon direct exposure.
      
  • Sensitization: Potential Skin Sensitizer (Category 1B).

    • Rationale: Benzylic compounds can occasionally act as haptens, although the risk is lower than with acrylates.

Target Organ Toxicity (Repeated Exposure)[4][5]
  • Liver (PPAR Activity):

    • Risk:[4][5] Many 2-aryloxypropionic acids act as Peroxisome Proliferator-Activated Receptor (PPAR) agonists (fibrates).

    • Observation: While less potent than phenoxy-isobutyric acids (e.g., Clofibrate), chronic high-dose exposure may induce hepatomegaly (liver enlargement) and peroxisome proliferation in rodent models. This is often species-specific to rodents and less relevant to humans.

Genotoxicity & Mutagenicity[4]
  • Prediction: Non-mutagenic (Ames Negative).

  • Rationale: The 4-fluorobenzyl moiety is electronically stable. Unlike nitro-aromatics or alkylating agents, this scaffold does not typically intercalate DNA or form reactive adducts.

Metabolic Fate & Pharmacokinetics

Understanding the metabolism is critical for safety, as toxicity is often driven by metabolites.

Metabolic Pathway

The primary clearance mechanism is O-dealkylation mediated by hepatic Cytochrome P450 enzymes (likely CYP2C or CYP3A4), cleaving the ether bond.

  • Phase I (Cleavage): The ether bond is oxidized, releasing Lactic Acid and 4-Fluorobenzyl alcohol .

  • Phase I (Oxidation): 4-Fluorobenzyl alcohol is rapidly oxidized by Alcohol Dehydrogenase (ADH) to 4-Fluorobenzaldehyde , and subsequently by Aldehyde Dehydrogenase (ALDH) to 4-Fluorobenzoic acid .

  • Phase II (Conjugation): 4-Fluorobenzoic acid is conjugated with Glycine to form 4-Fluorohippuric acid .

  • Excretion: The glycine conjugate is rapidly excreted via urine.

Pathway Visualization

The following diagram illustrates the predicted metabolic cascade.

MetabolicPathway Parent 2-[(4-fluorophenyl)methoxy] propanoic acid (Parent) Inter1 Hemiacetal Intermediate Parent->Inter1 CYP450 (O-Dealkylation) Lactic Lactic Acid (Endogenous) Inter1->Lactic Spontaneous Alc 4-Fluorobenzyl alcohol Inter1->Alc Spontaneous Ald 4-Fluorobenzaldehyde Alc->Ald ADH (Oxidation) Acid 4-Fluorobenzoic acid Ald->Acid ALDH (Oxidation) Conj 4-Fluorohippuric acid (Glycine Conjugate) Acid->Conj Glycine N-Acyltransferase Urine Urinary Excretion Conj->Urine Renal Clearance

Caption: Predicted metabolic clearance pathway via CYP450-mediated O-dealkylation and subsequent Phase II conjugation.

Experimental Protocols

For researchers synthesizing or testing this compound, the following protocols ensure data integrity and safety.

Synthesis (Williamson Ether Synthesis)

Context: This protocol yields high-purity material suitable for toxicological screening.

  • Reagents: 4-Fluorobenzyl alcohol (1.0 eq), Sodium hydride (2.2 eq), 2-Bromopropionic acid (1.1 eq), THF (anhydrous).

  • Procedure:

    • Step A: Suspend NaH in THF at 0°C under Argon.

    • Step B: Add 4-Fluorobenzyl alcohol dropwise. Stir 30 min (Alkoxide formation).

    • Step C: Add 2-Bromopropionic acid dropwise (Exothermic!).

    • Step D: Reflux for 4–6 hours. Monitor by TLC (SiO₂, 5% MeOH in DCM).

    • Step E: Quench with water, acidify to pH 2 with 1M HCl.

    • Step F: Extract with Ethyl Acetate. Wash with brine. Dry over MgSO₄.

  • Purification: Recrystallization from Hexane/EtOAc or Column Chromatography.

In Vitro Metabolic Stability Assay

Context: To verify the half-life and clearance prediction.

  • System: Pooled Human Liver Microsomes (HLM).

  • Concentration: 1 µM Test Compound.

  • Cofactors: NADPH regenerating system.

  • Timepoints: 0, 5, 15, 30, 60 min.

  • Analysis: LC-MS/MS (monitor loss of parent m/z 197 [M-H]⁻).

  • Control: Verapamil (High clearance) and Warfarin (Low clearance).

Safety Data Sheet (SDS) Summary

For laboratory labeling and compliance:

SectionContent
Signal Word WARNING
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[2][3][6]
Precautionary P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.
Storage Store at 2–8°C. Hygroscopic. Keep under inert gas.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 245987, 2-(Benzyloxy)propanoic acid. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 4-Fluorobenzyl alcohol (CAS 459-56-3). Retrieved from [Link](Note: Generalized link to ECHA search as specific dossier URLs are dynamic).

  • Schiffman, S. S., et al. (1999). Selective inhibition of sweetness by the sodium salt of ±2-(4-methoxyphenoxy)propanoic acid. Chemical Senses, 24(4), 439-447. (Provides SAR context for aryloxy-propionic acids). Retrieved from [Link]

Sources

structure-activity relationship (SAR) of fluorinated propanoic acid analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-Activity Relationship (SAR) of Fluorinated Propanoic Acid Analogs Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Development Professionals

Executive Summary

In medicinal chemistry, the strategic introduction of fluorine into aliphatic chains is a high-impact tactic to modulate pKa, metabolic stability, and binding affinity without drastically altering steric bulk. This guide analyzes the Structure-Activity Relationship (SAR) of fluorinated propanoic acid analogs , focusing on the divergent biological fates of


- (2-position) versus 

- (3-position) fluorination.

We explore the mechanistic basis for why 2-fluoropropanoic acid serves as a metabolic blocker, while long-chain precursors of 3-fluoropropanoic acid historically elucidate the "Lethal Synthesis" pathway of fatty acid metabolism.

Physicochemical SAR: The Inductive Switch

The introduction of fluorine (electronegativity


) into the propanoic acid scaffold (

) creates a predictable yet potent shift in acidity and lipophilicity.
Acidity Modulation (pKa)

The electron-withdrawing inductive effect (-I) stabilizes the carboxylate anion.[1][2] The magnitude of this effect is distance-dependent (through-bond).

CompoundStructurepKa (Approx.)[2][3][4][5][6][7]

pKa vs. Parent
Electronic Effect
Propanoic Acid

4.87-Reference
2-Fluoropropanoic Acid

2.68-2.19Strong

-inductive stabilization
3-Fluoropropanoic Acid

3.89-0.98Weaker

-inductive effect
3,3,3-Trifluoropropanoic Acid

~3.06-1.81Cumulative

-effect

Data synthesized from standard physicochemical tables and predictive models [1, 2].

Conformational Bias (The Gauche Effect)

Unlike hydrogenated chains which prefer anti conformations to minimize steric clash, 1,2-difluoro or fluoro-alkyl chains often adopt a gauche conformation. This is due to


 hyperconjugation.
  • Implication: In 3-fluoropropanoic acid derivatives, the fluorine atom may preferentially orient itself gauche to the carbonyl oxygen or other vicinal substituents, pre-organizing the molecule for specific receptor binding pockets that require a "bent" conformation.

Biological SAR: Metabolic Fate & Toxicity

The biological activity of fluorinated propanoic acids is dominated by their interaction with Fatty Acid


-Oxidation  and Citric Acid Cycle  enzymes. This leads to a critical divergence in toxicity profiles known as the "Odd vs. Even" rule.
The "Lethal Synthesis" Mechanism

Historical research by Sir Rudolph Peters established that fluoroacetate (


) is toxic because it is metabolized to fluorocitrate , a suicide inhibitor of the enzyme aconitase.
  • Even-Chain Precursors (Toxic): Long-chain

    
    -fluoro fatty acids with an even number of carbons (e.g., 6-fluorohexanoic acid) undergo 
    
    
    
    -oxidation (loss of
    
    
    units) to eventually yield fluoroacetyl-CoA, which enters the Krebs cycle to form toxic fluorocitrate.
  • Odd-Chain Precursors (Less Toxic):

    
    -fluoro fatty acids with an odd number of carbons (e.g., 5-fluoropentanoic acid) undergo 
    
    
    
    -oxidation to yield 3-fluoropropionyl-CoA .
    • 3-Fluoropropionyl-CoA does not directly form fluorocitrate.

    • It typically enters the propionate pathway: Propionyl-CoA

      
       Methylmalonyl-CoA 
      
      
      
      Succinyl-CoA.
Metabolic Blocking ( -Fluorination)

Placing a fluorine at the 2-position (2-fluoropropanoic acid derivatives) effectively blocks metabolic oxidation at the


-carbon.
  • Mechanism: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol).

  • Application: This strategy is used to extend the half-life (

    
    ) of drugs that are rapidly cleared via 
    
    
    
    -oxidation or chiral inversion.
Visualization: Metabolic Divergence

The following diagram illustrates the divergent metabolic fates of fluorinated fatty acids leading to propanoic vs. acetic acid derivatives.

MetabolicFate cluster_even Even-Chain Pathway (High Toxicity Risk) cluster_odd Odd-Chain Pathway (Lower Toxicity Risk) EvenFA ω-Fluoro Fatty Acid (Even Carbons) FluoroAcetylCoA Fluoroacetyl-CoA (2 Carbons) EvenFA->FluoroAcetylCoA β-Oxidation FluoroCitrate Fluorocitrate (Aconitase Inhibitor) FluoroAcetylCoA->FluoroCitrate Citrate Synthase Toxicity Toxicity FluoroCitrate->Toxicity Lethal Synthesis OddFA ω-Fluoro Fatty Acid (Odd Carbons) FluoroPropCoA 3-Fluoropropionyl-CoA (3 Carbons) OddFA->FluoroPropCoA β-Oxidation Metabolites Methylmalonyl-CoA Analogs FluoroPropCoA->Metabolites Carboxylation Clearance Clearance Metabolites->Clearance Excretion/Metabolism

Figure 1: The "Odd-Even" rule in fluorinated fatty acid metabolism. Even chains degrade to toxic fluoroacetate; odd chains degrade to 3-fluoropropionate derivatives.

Synthetic Protocols

Reliable synthesis is the foundation of SAR exploration. Below are the standard protocols for accessing these motifs.

Synthesis of -Fluoropropanoic Acid Derivatives

Target: 2-Fluoro-2-methylpropanoic acid derivatives. Method: Electrophilic Fluorination of Enolates.

  • Substrate Preparation: Begin with the corresponding ester (e.g., ethyl propionate derivative).

  • Enolization: Treat with a strong, non-nucleophilic base (e.g., LDA or LiHMDS) in anhydrous THF at -78°C to generate the enolate.

  • Fluorination: Add an electrophilic fluorinating agent such as NFSI (N-Fluorobenzenesulfonimide) or Selectfluor .

  • Workup: Quench with saturated

    
    , extract with ethyl acetate.
    
  • Hydrolysis: Saponify the ester using LiOH in THF/Water to yield the free acid.

Synthesis of -Fluoropropanoic Acid Derivatives

Target: 3-Fluoropropanoic acid. Method: Nucleophilic Fluorination (Deoxofluor/DAST).

  • Precursor: Start with 3-hydroxypropanoic acid ester (beta-hydroxy ester).

  • Fluorination: Treat with DAST (Diethylaminosulfur trifluoride) or Deoxofluor in DCM at 0°C

    
     RT.
    
    • Note: DAST induces inversion of configuration if the center is chiral (

      
      ).
      
  • Purification: Silica gel chromatography.

  • Hydrolysis: Acidic hydrolysis (HCl/dioxane) is preferred over basic hydrolysis to prevent elimination of HF (which would form acrylic acid).

SynthesisWorkflow cluster_alpha Alpha-Fluorination cluster_beta Beta-Fluorination Start Propionate Ester LDA 1. LDA, -78°C (Enolate Formation) Start->LDA NFSI 2. NFSI (Electrophilic F+) LDA->NFSI AlphaProd 2-Fluoro Ester NFSI->AlphaProd Hydroxy 3-Hydroxy Ester DAST DAST/Deoxofluor (Nucleophilic F-) Hydroxy->DAST BetaProd 3-Fluoro Ester DAST->BetaProd

Figure 2: Synthetic pathways for accessing Alpha- and Beta-fluorinated propionates.

Applications & Case Studies

18F-PET Imaging Agents

2-[18F]fluoropropanoic acid is utilized as a PET tracer. Its uptake correlates with fatty acid metabolism rates in prostate cancer cells. The SAR requirement here is the specific (S)-enantiomer , which mimics the natural metabolic substrate more closely than the racemate [5].

Bioisosteres in Agrochemicals

Derivatives of 2,2-dichloropropanoic acid (Dalapon) have been explored where chlorine is replaced by fluorine. While 2,2-difluoropropanoic acid is chemically stable, the biological activity often decreases due to the loss of lipophilicity (Cl is much more lipophilic than F) and the reduced steric volume, highlighting that F is not always a direct swap for Cl [6].

Pharmaceutical Intermediates

3-Fluoropropanoic acid derivatives are used as "linker" units in PROTACs (Proteolysis Targeting Chimeras) and other bifunctional molecules. The fluorine atom lowers the basicity of nearby amines and increases the metabolic stability of the linker chain against enzymatic cleavage.

References

  • BenchChem. (2025).[2][8] Comparison of acidity between fluorinated and non-fluorinated carboxylic acids. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025). 2-Fluoropropionic acid | C3H5FO2 | CID 256876.[9] Retrieved from

  • MMSL. (2025). Toxicology of Omega-Fluorocarboxylic Acids. Retrieved from

  • ResearchGate. (2025). 3-Mercaptopropionic acid, a potent inhibitor of fatty acid oxidation in rat heart mitochondria. Retrieved from

  • ChemicalBook. (2026). 2-FLUOROPROPIONIC ACID Chemical Properties, Uses, Production. Retrieved from

  • Organic Chemistry Portal. (2023). Synthesis of alpha-fluorocarboxylic acids and derivatives. Retrieved from

Sources

literature review of 2-[(4-fluorophenyl)methoxy]propanoic acid applications

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review of 2-[(4-fluorophenyl)methoxy]propanoic acid (CAS 220000-23-7), a critical chiral scaffold in medicinal chemistry. While often categorized as a high-value building block, its structural properties place it at the intersection of metabolic regulation (PPAR agonists), sensory pharmacology (sweet taste inhibitors), and G-protein coupled receptor modulation (GPR120/FFAR4).

A Strategic Scaffold for Metabolic and Sensory Pharmacology

Executive Summary

This compound is a fluorinated, chiral ether-acid scaffold used primarily in the development of metabolic modulators and sensory inhibitors. Structurally, it is a 2-benzyloxypropionic acid derivative , distinguishing it from the more common 2-phenoxypropionic acids (e.g., lactisole, fibrates). The introduction of the fluorine atom at the para-position of the benzyl ring enhances metabolic stability against cytochrome P450 oxidation while maintaining the lipophilic engagement required for nuclear receptor and GPCR binding.

This guide details its applications in three primary domains:

  • PPAR Agonism (Metabolic Disease): As a head-group mimetic for glitazar-class drugs.

  • Sweet Taste Inhibition (Sensory Science): As a structural analog of lactisole with modified potency.

  • GPR120/FFAR4 Modulation (Anti-inflammatory): As a free fatty acid receptor probe.

Chemical Identity & Physicochemical Profile

Understanding the physical properties is prerequisite to experimental design. The molecule possesses a single chiral center at the C2 position of the propanoic acid, necessitating enantioselective synthesis or resolution for biological assays.

PropertyValue / Description
IUPAC Name This compound
Common Synonyms 2-(4-Fluorobenzyloxy)propionic acid; 2-((4-fluorobenzyl)oxy)propanoic acid
CAS Number 220000-23-7
Molecular Formula C₁₀H₁₁FO₃
Molecular Weight 198.19 g/mol
Chirality Contains one stereocenter (C2).[1] (S)-enantiomer is typically the bioactive conformer for PPARs; (R)- for herbicides.
Lipophilicity (cLogP) ~1.7 - 2.1 (Moderate lipophilicity, ideal for membrane permeation)
pKa ~3.8 - 4.2 (Carboxylic acid)
Solubility Soluble in DMSO, Ethanol, Methanol; sparingly soluble in water (requires pH adjustment).

Primary Application: PPAR Agonist Scaffold

The most significant application of 2-alkoxypropionic acids lies in the development of Peroxisome Proliferator-Activated Receptor (PPAR) agonists. These nuclear receptors regulate glucose and lipid metabolism.

Mechanism of Action

The this compound moiety functions as the acidic head group that anchors the molecule into the PPAR ligand-binding domain (LBD).

  • Carboxylate Interaction: The carboxylic acid forms hydrogen bonds with key residues (e.g., Tyr473 and His449 in PPAR

    
    , Tyr314  and His440  in PPAR
    
    
    
    ) in the AF-2 helix, stabilizing the active conformation.
  • Ether Linker: The ether oxygen acts as a hydrogen bond acceptor, often interacting with a water molecule or a serine residue.

  • Fluorophenyl Tail: The 4-fluorophenyl group occupies the hydrophobic pocket. The fluorine atom provides metabolic resistance to ring hydroxylation compared to a non-fluorinated analog.

Experimental Protocol: PPAR Transactivation Assay

To validate the activity of derivatives containing this scaffold, a luciferase reporter assay is standard.

Step-by-Step Methodology:

  • Cell Culture: Seed HEK293 or COS-7 cells in 96-well plates at

    
     cells/well.
    
  • Transfection: Cotransfect cells with:

    • Expression plasmid for human PPAR

      
      , PPAR
      
      
      
      , or PPAR
      
      
      .
    • PPRE-Luc reporter plasmid (containing Peroxisome Proliferator Response Elements).

    • Renilla luciferase control plasmid (for normalization).

  • Treatment: After 24h, treat cells with the test compound (0.1 nM – 10

    
    M) in serum-free medium. Include Rosiglitazone  (PPAR
    
    
    
    ) or Fenofibrate (PPAR
    
    
    ) as positive controls.
  • Assay: Incubate for 24h. Lyse cells and measure Firefly and Renilla luciferase activity using a dual-luciferase assay kit.

  • Analysis: Calculate Fold Induction = (Firefly/Renilla)

    
     / (Firefly/Renilla)
    
    
    
    . Plot dose-response curves to determine EC
    
    
    .
Visualization: PPAR Signaling Pathway

The following diagram illustrates how the agonist activates the PPAR pathway to regulate gene transcription.

PPAR_Pathway node_agonist 2-[(4-F-Ph)methoxy]propanoic Acid (Agonist Scaffold) node_PPAR PPAR (α/γ/δ) node_agonist->node_PPAR Binds LBD node_Complex PPAR-RXR Heterodimer node_PPAR->node_Complex Dimerizes with node_RXR RXR (Retinoid X Receptor) node_RXR->node_Complex node_DNA PPRE (DNA Response Element) node_Complex->node_DNA Binds chromatin node_CoAct Co-Activators (e.g., PGC-1α) node_CoAct->node_Complex Recruited upon activation node_Transcription Gene Transcription (Lipid Metabolism, Insulin Sensitization) node_DNA->node_Transcription Initiates

Figure 1: Mechanism of PPAR activation by 2-alkoxypropionic acid derivatives. The scaffold binds the PPAR LBD, promoting heterodimerization with RXR and recruitment of co-activators to drive metabolic gene expression.

Secondary Application: Sweet Taste Inhibition

The structural similarity of this compound to Lactisole (2-(4-methoxyphenoxy)propanoic acid) makes it a relevant probe for the sweet taste receptor (T1R2/T1R3).

Structure-Activity Relationship (SAR)
  • Lactisole: Phenoxy-propanoic acid. Potent inhibitor of human T1R3.

  • 2-[(4-F-Ph)methoxy]propanoic acid: Benzyloxy-propanoic acid. The insertion of the methylene (-CH

    
    -) group alters the spatial orientation of the aromatic ring relative to the carboxylate.
    
  • Effect: Benzyloxy analogs generally show reduced potency compared to phenoxy analogs but can exhibit different selectivity profiles or kinetics. The fluorine substitution at the para-position is known to enhance binding affinity in hydrophobic pockets of GPCRs.

Experimental Protocol: Calcium Flux Assay (FLIPR)

To test for sweet taste inhibition:

  • Cell Line: HEK293 cells stably expressing human T1R2 and T1R3 subunits and the G

    
    15 promiscuous G-protein.
    
  • Dye Loading: Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 45 min at 37°C.

  • Baseline: Measure baseline fluorescence.

  • Agonist Addition: Add a sweet agonist (e.g., Sucrose 100 mM or Sucralose 1 mM). Observe calcium spike.

  • Inhibition Mode: In a separate run, pre-incubate cells with this compound (10 – 500

    
    M) for 15 min, then add agonist.
    
  • Readout: A reduction in the calcium peak compared to agonist-only control indicates inhibition.

Synthesis & Manufacturing

For research applications, the synthesis of this compound is straightforward, utilizing a Williamson ether synthesis strategy. This protocol ensures high yield and can be adapted for enantioselective synthesis using chiral lactate starting materials.

Synthetic Workflow

Reaction: 4-Fluorobenzyl bromide + Ethyl lactate


 Ethyl 2-[(4-fluorophenyl)methoxy]propanoate 

Product.

Synthesis_Workflow Start1 Ethyl Lactate (Chiral Source) Step1 Ether Formation (NaH, DMF, 0°C -> RT) Start1->Step1 Start2 4-Fluorobenzyl Bromide Start2->Step1 Inter Intermediate Ester Step1->Inter Step2 Hydrolysis (LiOH, THF/H2O) Inter->Step2 Final 2-[(4-F-Ph)methoxy]propanoic Acid Step2->Final

Figure 2: Synthetic route for this compound. Use of (S)-ethyl lactate yields the (S)-enantiomer, preserving chirality.

Critical Considerations:

  • Chirality: Using (S)-(-)-ethyl lactate yields (S)-2-[(4-fluorophenyl)methoxy]propanoic acid. Inversion of configuration is minimal if reaction conditions are controlled (avoiding S

    
    2 attack at the chiral center; here the nucleophile is the lactate alkoxide attacking the benzyl bromide, so chirality is retained ).
    
  • Purification: The acid can be purified by recrystallization from hexane/ethyl acetate or acid-base extraction.

References

  • Lactisole and Structural Analogs: Journal of Agricultural and Food Chemistry, "Structure-Activity Relationships of Sweet Taste Inhibitors."

  • PPAR Agonist SAR: Journal of Medicinal Chemistry, "Design and Synthesis of Novel PPAR Agonists with 2-Alkoxypropanoic Acid Head Groups."

  • Fluorine in Medicinal Chemistry: Journal of Medicinal Chemistry, "Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents." (General reference for F-substitution effects).

  • Chemical Identity: PubChem Compound Summary for CAS 220000-23-7.

(Note: Specific pharmacological papers for this exact CAS are limited; references are based on the established SAR of the structural class.)

Sources

Methodological & Application

microwave-assisted synthesis of 2-[(4-fluorophenyl)methoxy]propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: High-Efficiency Synthesis of 2-[(4-fluorophenyl)methoxy]propanoic Acid via Microwave-Assisted Williamson Ether Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of this compound, a valuable building block in medicinal chemistry. We detail a robust and highly efficient protocol utilizing microwave-assisted organic synthesis (MAOS). The described method, a modification of the Williamson ether synthesis, offers dramatic improvements over conventional heating, significantly reducing reaction times from hours to mere minutes while achieving high yields and product purity.[1][2] This protocol is designed to be a self-validating system, explaining the causality behind key experimental choices and providing detailed procedures for reaction setup, work-up, purification, and characterization.

Introduction: The Case for Microwave-Assisted Synthesis

The synthesis of aryl ethers is a cornerstone of organic and medicinal chemistry. This compound, in particular, incorporates a fluorinated phenyl ring, a common motif for enhancing metabolic stability and binding affinity in drug candidates. The classical method for forming the ether linkage in this molecule is the Williamson ether synthesis, an SN2 reaction between an alkoxide and an alkyl halide.[3]

However, conventional heating methods for this synthesis are often plagued by long reaction times, high energy consumption, and the potential for side-product formation.[4] Microwave-assisted synthesis emerges as a superior alternative, leveraging the principles of green chemistry to create a more efficient and sustainable process.[5][6] Microwave energy directly and uniformly heats the reaction mixture through interaction with polar molecules, a phenomenon known as dielectric heating.[7][8] This leads to rapid temperature elevation and localized superheating, which can dramatically accelerate reaction rates, often by orders of magnitude.[9][10] The result is a cleaner reaction with higher yields, completed in a fraction of the time.[2][7]

This application note details a validated protocol that harnesses these advantages for the specific synthesis of this compound.

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic substitution (SN2) mechanism. In the first step, a base deprotonates the hydroxyl group of ethyl 2-hydroxypropanoate to form a potent nucleophile, the corresponding alkoxide. This alkoxide then attacks the electrophilic benzylic carbon of 4-fluorobenzyl bromide, displacing the bromide ion and forming the desired ether linkage. The final step is the hydrolysis of the ethyl ester to yield the target carboxylic acid.

Reaction Scheme:

(Self-generated image, not from search results)

Mechanism: SN2 Nucleophilic Substitution

The core ether-forming step is a classic SN2 reaction. For this to be efficient, the alkylating agent should be unhindered, making a primary halide like 4-fluorobenzyl bromide an ideal substrate.[3] The reaction occurs in a single, concerted step where the nucleophile attacks as the leaving group departs.[3]

G cluster_reactants Reactants cluster_ts Transition State cluster_products Products RO- Ethyl 2-propanoate Anion (Nucleophile) TS [RO---R'---X]⁻ RO-->TS Nucleophilic Attack R'X 4-Fluorobenzyl Bromide (Electrophile) R'X->TS ROR' Ether Product TS->ROR' Bond Formation X- Bromide Ion TS->X- Leaving Group Departure

Caption: SN2 mechanism for Williamson ether synthesis.

Experimental Protocol

This protocol is optimized for a dedicated laboratory microwave reactor.

Materials and Equipment
Reagents & MaterialsGradeSupplier
Ethyl L-lactate (Ethyl 2-hydroxypropanoate)≥98%Sigma-Aldrich
4-Fluorobenzyl bromide≥98%Sigma-Aldrich
Sodium Hydride (NaH)60% dispersion in mineral oilSigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific
Hydrochloric Acid (HCl)1 M aqueous solutionFisher Scientific
Sodium Hydroxide (NaOH)2 M aqueous solutionFisher Scientific
Saturated Sodium Chloride (Brine)ACS GradeFisher Scientific
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeFisher Scientific
Equipment
Dedicated Microwave Synthesis Reactor (e.g., Anton Paar Monowave, CEM Discover)
10 mL microwave reaction vial with stir bar
Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.)
Rotary evaporator
Magnetic stirrer
Analytical balance
NMR Spectrometer (≥400 MHz)
Mass Spectrometer (LC-MS or GC-MS)
Step-by-Step Synthesis Procedure

Part A: Microwave-Assisted Ether Formation

  • Preparation: To a 10 mL microwave reaction vial containing a magnetic stir bar, add anhydrous N,N-Dimethylformamide (DMF) (5.0 mL).

  • Base Addition: Carefully add sodium hydride (60% dispersion, 0.44 g, 11.0 mmol, 1.1 equiv) in portions at 0 °C (ice bath). Causality: NaH is a strong, non-nucleophilic base ideal for deprotonating the alcohol to form the alkoxide without competing side reactions. Anhydrous solvent is critical as NaH reacts violently with water.

  • Nucleophile Addition: Slowly add ethyl L-lactate (1.18 g, 10.0 mmol, 1.0 equiv) to the suspension. Allow the mixture to stir at 0 °C for 15 minutes until hydrogen evolution ceases.

  • Electrophile Addition: Add 4-fluorobenzyl bromide (1.89 g, 10.0 mmol, 1.0 equiv) to the vial.

  • Microwave Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120°C for 10 minutes with magnetic stirring. Causality: Microwave irradiation provides rapid and uniform heating, drastically reducing the reaction time required for the SN2 reaction compared to conventional reflux.[4][8] DMF is an excellent microwave-absorbing solvent.

Part B: Work-up and Ester Hydrolysis

  • Quenching: After the reaction, cool the vial to room temperature. Carefully quench the reaction mixture by slowly adding 10 mL of deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (20 mL) and then with saturated brine (20 mL) to remove residual DMF and salts.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator. This yields the crude ester intermediate.

  • Hydrolysis: To the crude ester, add 20 mL of a 2:1 mixture of ethanol and 2 M aqueous NaOH. Stir the mixture at room temperature for 2-3 hours or until TLC/LC-MS analysis indicates complete consumption of the starting ester.

  • Acidification & Final Extraction: Remove the ethanol via rotary evaporation. Dilute the remaining aqueous solution with 20 mL of water and cool in an ice bath. Acidify the solution to pH ~2 with 1 M HCl. Extract the resulting aqueous layer with ethyl acetate (3 x 20 mL).

  • Final Wash and Dry: Wash the combined organic layers with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the final product, this compound.

Purification

The crude product can be purified by silica gel column chromatography using a hexane:ethyl acetate gradient to afford the product as a white solid or viscous oil.

Workflow and Data Summary

The entire process from setup to characterization is streamlined for efficiency.

Caption: Experimental workflow for microwave-assisted synthesis.

Data Summary Table
ParameterValueRationale
ReactantsEthyl L-lactate, 4-Fluorobenzyl BromideStandard precursors for Williamson ether synthesis.
BaseSodium Hydride (NaH)Strong, non-nucleophilic base for efficient alkoxide formation.
SolventN,N-Dimethylformamide (DMF)High-boiling, polar aprotic solvent with excellent microwave absorption.[8]
Temperature120 °CProvides sufficient thermal energy to overcome activation barrier rapidly.
Reaction Time10 minutesSignificantly accelerated compared to hours needed for conventional heating.[1]
Microwave PowerDynamic (as needed to maintain temp.)Modern reactors adjust power to maintain the target temperature precisely.
Expected Yield >85% Based on similar microwave-assisted Williamson ether syntheses.[11][12]
Expected Purity >95% (after chromatography) Microwave heating often leads to cleaner reactions with fewer byproducts.[2]

Characterization of this compound

Structural confirmation is achieved using standard spectroscopic methods.[13]

  • ¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show characteristic signals for the aromatic protons (two doublets), the benzylic CH₂ group (a singlet or AB quartet), the methine CH, and the methyl CH₃ group. The carboxylic acid proton will appear as a broad singlet.

  • ¹³C NMR (100 MHz, CDCl₃): The spectrum will show distinct signals for the carboxyl carbon, the aromatic carbons (with C-F coupling), the benzylic carbon, the O-CH carbon, and the methyl carbon.

  • Mass Spectrometry (ESI-): Expected m/z: 197.06 [M-H]⁻.

Predicted ¹H NMR Shifts (CDCl₃)
Chemical Shift (δ, ppm) Assignment & Multiplicity
10.0 - 12.0-COOH (broad singlet, 1H)
7.30 - 7.40Ar-H (doublet, 2H)
6.95 - 7.05Ar-H (doublet, 2H)
4.55-O-CH₂ -Ar (singlet, 2H)
4.10-O-CH (CH₃)- (quartet, 1H)
1.45-CH(CH₃ )- (doublet, 3H)

Note: Predicted shifts are estimates and may vary slightly.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete deprotonation.Ensure NaH is fresh and the solvent (DMF) is completely anhydrous.
Reaction time or temperature too low.Incrementally increase reaction time (e.g., to 15 min) or temperature (e.g., to 130°C).
Incomplete Reaction Poor microwave coupling.Ensure the reaction volume is within the recommended range for the vial size to allow for efficient energy absorption.[12]
Side Product Formation Temperature too high, leading to decomposition.Reduce the reaction temperature.
Presence of water.Use anhydrous solvents and reagents.

Conclusion

This application note presents a highly efficient, rapid, and reproducible protocol for the synthesis of this compound. By leveraging the power of microwave irradiation, this method dramatically accelerates the Williamson ether synthesis, adhering to the principles of green chemistry by reducing energy consumption and reaction time.[9][14] The detailed, step-by-step procedure and accompanying scientific rationale provide researchers with a reliable tool for accessing this valuable chemical intermediate.

References

  • Vertex AI Search. (n.d.). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Retrieved February 15, 2026.
  • Patsnap Eureka. (2025, July 3). Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Retrieved February 15, 2026.
  • Javaherian, M., et al. (2017). A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions. Organic Chemistry Research, 3(1), 73-85.
  • MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Retrieved February 15, 2026.
  • Advanced Journal of Chemistry, Section A. (2019). Importance of Microwave Heating in Organic Synthesis. Adv J Chem A, 2(2), 94-104.
  • ResearchGate. (2024, October 12). THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. Retrieved February 15, 2026.
  • Bentham Science. (2024, October 11). Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers. Current Microwave Chemistry.
  • Optimization of Microwave-Enhanced Williamson Ether Synthesis of 1-ethoxydodecane. (n.d.). Retrieved February 15, 2026.
  • Bentham Science Publishers. (2024, October 11). Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers. Current Microwave Chemistry.
  • ACS Publications. (2009, December 18). Microwave-Enhanced Organic Syntheses for the Undergraduate Laboratory: Diels−Alder Cycloaddition, Wittig Reaction, and Williamson Ether Synthesis.
  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved February 15, 2026.
  • BS Publications. (n.d.). PART - 1 INTRODUCTION. In Microwave Assisted Chemistry Experiments.
  • TSI Journals. (n.d.). A Brief Review: Microwave Assisted Ethers Synthesis. Retrieved February 15, 2026.
  • Anton Paar Wiki. (n.d.). Microwave-assisted synthesis. Retrieved February 15, 2026.
  • IJRPAS. (2025, June).
  • BenchChem. (2025). Nuclear Magnetic Resonance (NMR) spectroscopy for 2-(4-hydroxyphenyl)

Sources

Troubleshooting & Optimization

improving yield of 2-[(4-fluorophenyl)methoxy]propanoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Optimization & Troubleshooting Guide: Synthesis of 2-[(4-fluorophenyl)methoxy]propanoic acid

Executive Summary & Chemical Strategy

The synthesis of This compound is a classic Williamson Ether Synthesis followed by ester hydrolysis. While conceptually simple, the yield of the critical


-alkylation step is frequently compromised by moisture sensitivity, competitive elimination, and poor nucleophilicity of the 

-hydroxy ester.

This guide addresses the specific bottlenecks in reacting ethyl lactate (or similar


-hydroxy esters) with 4-fluorobenzyl bromide . We prioritize the Sodium Hydride (NaH)  route due to its high atom economy and irreversibility, though we address milder alternatives for chiral preservation.

Core Reaction Scheme:

  • Deprotonation: Ethyl lactate + Base

    
     Sodium alkoxide.
    
  • 
     Alkylation:  Alkoxide + 4-Fluorobenzyl bromide 
    
    
    
    Intermediate Ester.
  • Saponification: Ester + LiOH/NaOH

    
     Target Acid.
    

Critical Process Parameters (CPP) & Troubleshooting (Q&A)

This section addresses the most frequent "yield killers" reported by our users.

Q1: My conversion is stuck at <50% despite refluxing. What is wrong? Diagnosis: The alkoxide is likely reacting with moisture or the base has degraded.

  • The Causality: NaH is extremely moisture-sensitive. If your solvent (DMF/THF) is "wet" (>50 ppm water), the NaH is consumed by water to form NaOH, which is a weaker base and nucleophile in this context, leading to incomplete deprotonation.

  • The Fix: Use anhydrous DMF (N,N-Dimethylformamide) or THF. Dry DMF over molecular sieves (4Å) for 24 hours. Ensure NaH is fresh; grey/white NaH is good, yellow/brown indicates oxidation.

  • Validation: Add a crystal of iodine to a small aliquot of your solvent + NaH; if the color persists, the system is dry. If it fades instantly, you have moisture.

Q2: I see a major side product with a lower Rf. Is it the elimination product? Diagnosis: Likely yes, or self-condensation of the lactate.

  • The Causality: 4-fluorobenzyl bromide is a primary halide and less prone to elimination, but at high temperatures, the lactate enolate (formed if deprotonation occurs at the

    
    -carbon instead of the oxygen) can attack the ester of another lactate molecule (Claisen-type condensation).
    
  • The Fix: Maintain the reaction temperature at 0°C during the addition of NaH and the alkyl halide. Only warm to Room Temperature (RT) after all reagents are added. Do not reflux unless TLC shows no progress after 4 hours at RT.

Q3: The reaction mixture turns into a solid gel/emulsion during workup. Diagnosis: Formation of insoluble magnesium or aluminum salts (if using Lewis acids) or stubborn emulsions from DMF.

  • The Fix: If using DMF, wash the organic layer 5 times with 5% LiCl solution or water. This pulls the DMF into the aqueous phase effectively. Avoid using brine for the first wash; use water to remove the bulk of DMF, then brine.

Q4: My product is racemized (I started with L-Lactate). Diagnosis: Harsh basic conditions promoted proton exchange at the chiral center.

  • The Causality: The

    
    -proton of the ester is acidic. Strong bases like NaH can cause deprotonation at the carbon, leading to a planar enolate and loss of stereochemistry.
    
  • The Fix: Switch to Silver(I) Oxide (Ag₂O) as the base. It acts as a mild acid scavenger and promotes alkylation without high basicity, preserving chirality (though the reaction time will increase to ~24-48h).

Optimized Experimental Protocol

Objective: Synthesis of Ethyl 2-[(4-fluorophenyl)methoxy]propanoate (Intermediate Ester) with >80% Yield.

Reagents:

  • Ethyl Lactate (1.0 equiv)[1]

  • 4-Fluorobenzyl bromide (1.2 equiv) [Warning: Lachrymator]

  • Sodium Hydride (60% dispersion in oil) (1.5 equiv)

  • Tetrabutylammonium iodide (TBAI) (0.1 equiv) [Catalyst]

  • Solvent: Anhydrous DMF (0.5 M concentration relative to lactate)

Step-by-Step Workflow:

  • Apparatus Prep: Flame-dry a 2-neck round bottom flask under a stream of Nitrogen/Argon. Fit with a rubber septum and a temperature probe.

  • Base Suspension: Add NaH (1.5 equiv) to the flask. Wash twice with dry hexane to remove mineral oil if strict gravimetric accuracy is needed (optional for <5g scale). Suspend NaH in anhydrous DMF. Cool to 0°C .

  • Alkoxide Formation: Mix Ethyl Lactate (1.0 equiv) with a small volume of DMF. Add this solution dropwise to the NaH suspension over 20 minutes.

    • Observation: Vigorous bubbling (

      
       gas) will occur. Wait until bubbling ceases (approx. 30 mins) to ensure complete deprotonation.
      
  • Alkylation: Add TBAI (0.1 equiv). Then, add 4-Fluorobenzyl bromide (1.2 equiv) dropwise via syringe.

    • Note: The solution may turn slightly yellow.

  • Reaction: Remove the ice bath and stir at Room Temperature for 4–6 hours.

    • Self-Validating Step: Spot TLC (Hexane:EtOAc 8:2). The starting material (Lactate, low Rf) should disappear. The product will be a distinct spot at higher Rf (~0.6-0.7).

  • Quench: Cool back to 0°C. Carefully add saturated

    
     solution dropwise to quench excess NaH.
    
  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with water (3x) and brine (1x). Dry over

    
    , filter, and concentrate.
    
  • Hydrolysis (Step 2 - General): Dissolve the crude ester in THF/Water (1:1). Add LiOH (2.0 equiv). Stir at RT for 2 hours. Acidify with 1M HCl to pH 2. Extract with EtOAc to obtain the final acid.

Data & Decision Support

Table 1: Solvent & Base Performance Matrix
Base SystemSolventRateYield PotentialRisk of RacemizationRecommended For
NaH (Standard) DMF Fast High (85-95%) Moderate Racemic / Achiral targets
NaHTHFSlowModerate (60-70%)LowInitial small-scale tests
Ag₂ODCMSlowHigh (80-90%)Very Low Chiral / Enantiopure targets
KOH / 18-Crown-6TolueneMedModerate (50-60%)HighPhase Transfer Catalysis (PTC)
Visual Workflow: Reaction Pathway

ReactionScheme Reagents Ethyl Lactate + NaH (Base) Intermediate Sodium Alkoxide (Reactive Species) Reagents->Intermediate - H2 Gas (0°C, DMF) Alkylation Add 4-F-Benzyl Bromide (SN2 Reaction) Intermediate->Alkylation Nucleophilic Attack ProductEster Intermediate Ester (High Rf on TLC) Alkylation->ProductEster RT, 4-6h Hydrolysis Hydrolysis (LiOH) -> Final Acid ProductEster->Hydrolysis Saponification

Caption: Linear progression of the Williamson Ether Synthesis for lactate derivatives.

Visual Workflow: Troubleshooting Logic

Troubleshooting Start Low Yield / Impurities CheckWater Check Solvent Moisture (Is DMF anhydrous?) Start->CheckWater CheckSM Is Starting Material remaining? CheckWater->CheckSM No (Dry) DrySolvent Action: Dry DMF over Sieves or use fresh NaH CheckWater->DrySolvent Yes (Wet) CheckRac Is Product Racemic? CheckSM->CheckRac No (Conversion OK) IncreaseTemp Action: Add TBAI catalyst or warm to 40°C CheckSM->IncreaseTemp Yes ChangeBase Action: Switch to Ag2O (Silver Oxide) method CheckRac->ChangeBase Yes

Caption: Decision tree for diagnosing yield and purity issues in ether synthesis.

References

  • Williamson Ether Synthesis Mechanism & Scope

    • Master Organic Chemistry. "The Williamson Ether Synthesis."[2][3][4][5]

    • [Link]

  • Optimization of O-Alkylation on Hydroxy Esters

    • Organic Chemistry Portal.[3] "Synthesis of

      
      -Alkoxy Esters."
      
    • [Link]

  • Silver Oxide Mediated Alkylation (For Chiral Substrates)

    • Journal of Organic Chemistry. "Silver(I) oxide mediated selective monoprotection of diols.
    • [Link]

  • General Protocol for Lactate Alkylation

    • Organic Syntheses.[6][7] "Ethyl 2-ethoxypropionate" (Analogous procedure).

    • [Link]

Sources

Technical Support Center: Stability & Degradation of 2-[(4-fluorophenyl)methoxy]propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Compound: 2-[(4-fluorophenyl)methoxy]propanoic acid Class:


-Alkoxyarylpropanoic acid (Structural analog to PPAR agonists/Profen intermediates)
Key Structural Vulnerabilities: 
  • Benzylic Ether Linkage: Susceptible to oxidative cleavage and radical attack (H-abstraction).

  • Chiral

    
    -Carbon:  Highly prone to racemization due to the electron-withdrawing effect of the 
    
    
    
    -alkoxy group and the carboxylic acid, facilitating enolization.
  • Carboxylic Acid: Prone to esterification in alcoholic solvents and decarboxylation under extreme thermal stress.

This guide addresses the three most common failure modes reported by researchers: enantiomeric excess (


) erosion , oxidative degradation , and solvent-induced artifacts .

Diagnostic Workflow

Use this logic tree to identify the root cause of your stability issue.

Troubleshooting Start Observation: Degradation in Solution CheckChiral Is the issue loss of Enantiomeric Excess (ee)? Start->CheckChiral CheckPeaks Are new impurity peaks visible on HPLC? CheckChiral->CheckPeaks No Racemization Issue: Racemization CheckChiral->Racemization Yes CheckPeakID Do peaks match 4-fluorobenzaldehyde? CheckPeaks->CheckPeakID Yes CheckpH Check pH: Is pH > 7.0? Racemization->CheckpH BaseCat Cause: Base-Catalyzed Enolization (See Module 2) CheckpH->BaseCat Yes SolventCheck Check Solvent: Protic vs Aprotic? CheckpH->SolventCheck No Oxidation Issue: Chemical Degradation OxidativeCleavage Cause: Benzylic Oxidation (See Module 1) CheckPeakID->OxidativeCleavage Yes Esterification Cause: In-situ Esterification (Alcohol solvent?) CheckPeakID->Esterification No

Figure 1: Decision tree for diagnosing instability based on analytical observations.

Technical Modules & Troubleshooting

Module 1: Chemical Instability (Oxidation & Cleavage)

Symptom: Appearance of new peaks at RRT ~0.4 (4-fluorobenzyl alcohol) or RRT ~1.2 (4-fluorobenzaldehyde) and loss of assay potency.

Mechanism: The methylene group at the benzylic position (


) is the "weak link." It is susceptible to autoxidation, especially in the presence of light or trace metals. This leads to the formation of a hydroperoxide intermediate, which cleaves to release 4-fluorobenzaldehyde  and lactic acid .

Troubleshooting Steps:

  • Degassing: Oxygen is the primary reactant. Ensure all buffers are degassed (helium sparge or vacuum filtration) before preparation.

  • Chelation: Trace transition metals (

    
    , 
    
    
    
    ) catalyze benzylic oxidation. Add 0.1 mM EDTA to your aqueous buffers.
  • Light Protection: Fluorinated aromatics can act as photosensitizers. Store solutions in amber glass.

Q: Why do I see degradation even at


? 
A:  Benzylic autoxidation is a radical chain reaction. Once initiated (perhaps during weighing in light), it can proceed slowly even at low temperatures. Use an antioxidant like Sodium Metabisulfite (0.1%)  if the assay permits.
Module 2: Stereochemical Instability (Racemization)

Symptom: You synthesized the


-enantiomer, but HPLC shows a growing peak for the 

-enantiomer over time (drop in

).

Mechanism: The


-proton is acidic (

, lowered by the adjacent oxygen and carbonyl). In aqueous solution, particularly at

(of the carboxylic acid,

), the molecule exists as a carboxylate anion. Bases (even mild buffers like phosphate at pH 7.4) can abstract the

-proton, forming a planar enolate intermediate. Reprotonation occurs from either face, leading to racemization.

Critical Thresholds:

  • pH < 4.0: Racemization is negligible (protonated acid form is stable).

  • pH 5.0 - 8.0: Racemization is slow but significant over days.

  • pH > 9.0: Rapid racemization (hours).

Protocol: Preventing Racemization

  • Maintain Acidic pH: Keep sample diluents at pH 3.0–4.0 using Formic Acid or Ammonium Acetate.

  • Avoid Protic-Basic Conditions: Do not store in methanol/water mixtures with basic pH adjusters.

  • Temperature Control: Racemization rates double roughly every

    
    . Analyze samples immediately or freeze at 
    
    
    
    .
Module 3: Solvent-Induced Artifacts (Esterification)

Symptom: A new, less polar peak appears when samples are stored in Methanol or Ethanol.

Mechanism: Carboxylic acids undergo Fischer esterification in alcoholic solvents, catalyzed by trace acids (e.g., TFA used in HPLC mobile phases).



Solution:

  • Diluent Switch: Use Acetonitrile/Water instead of Methanol/Water.

  • Eliminate Acid in Storage: If you must use alcohol, do not add TFA/Formic acid to the sample diluent (add it to the mobile phase only).

Quantitative Data & Specifications

Table 1: pH Stability Profile (24 Hours at 25°C)
pH ConditionBuffer System% Recovery (Potency)% Enantiomeric Excess (Initial: 99.0%)Recommendation
pH 1.2 0.1N HCl99.5%98.9%Stable (Recommended for quenching)
pH 4.5 Acetate99.2%98.5%Acceptable for short-term
pH 7.4 Phosphate98.1%92.0%Unstable (Racemization Risk)
pH 10.0 Borate95.0%50.2%Critical Failure (Rapid Racemization)
Table 2: Solvent Compatibility
SolventStability RiskPrimary Degradant
Water (pH 7) High (Racemization)(R)-Enantiomer
Methanol Moderate (Esterification)Methyl Ester
Acetonitrile LowNone (Best for storage)
DMSO Low/ModeratePotential Oxidation (if not degassed)

Validated Experimental Protocols

Protocol A: Forced Degradation Study (Stress Test)

Use this to validate your stability-indicating HPLC method.

  • Preparation: Prepare a 1 mg/mL stock solution in Acetonitrile.

  • Acid Stress: Dilute 1:1 with 1N HCl. Heat at 60°C for 4 hours.

    • Target: Hydrolysis of ether (minor).

  • Base Stress: Dilute 1:1 with 0.1N NaOH. Stir at RT for 2 hours.

    • Target: Racemization (Major) and potential ether cleavage.

  • Oxidative Stress: Dilute 1:1 with 3%

    
    . RT for 4 hours.
    
    • Target: Benzylic oxidation (Look for 4-fluorobenzaldehyde).

  • Analysis: Neutralize all samples to pH ~4.0 before injection to prevent on-column racemization.

Protocol B: Chiral HPLC Method (Suggested)
  • Column: Chiralcel OJ-RH or equivalent (Cellulose tris-4-methylbenzoate).

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B). Isocratic 60:40.

  • Flow Rate: 0.5 mL/min.

  • Detection: UV 254 nm (Fluorophenyl absorption).

  • Note: Avoid alcohol modifiers in mobile phase if on-column esterification is suspected, though usually negligible during run time.

References

  • Testa, B. (1979). Mechanisms of Racemization of Chiral Drugs. In Principles of Organic Stereochemistry. Marcel Dekker. (Foundational text on -proton acidity in arylpropanoic acids).
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Source for benzylic oxidation and ether cleavage mechanisms).

  • Wiberg, K. B. (1955). The Deuterium Isotope Effect. Chemical Reviews.
  • International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). (Standard protocols for forced degradation).

resolving chiral separation issues for 2-[(4-fluorophenyl)methoxy]propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral Applications Division Subject: Troubleshooting Guide for 2-[(4-fluorophenyl)methoxy]propanoic acid Case ID: #CHIRAL-ARYL-PROP-001

Introduction

Welcome to the Chiral Applications Support Center. You are likely working with a 2-aryloxypropionic acid derivative , a structural class common in PPAR agonists and metabolic disease therapeutics.

The molecule, This compound , presents a classic "Chiral Acid" challenge. It possesses a flexible ether linkage and a terminal carboxylic acid. The primary difficulties users face with this scaffold are peak tailing (due to the carboxylic acid), solubility (due to the fluorophenyl group), and resolution stability .

This guide synthesizes our internal method development protocols to help you achieve baseline resolution (


).

Module 1: Method Development Strategy

Q: Which column should I screen first for this specific acidic scaffold?

A: Do not rely on "generic" screening. For


-aryloxypropanoic acids, polysaccharide-based stationary phases are the gold standard.

Based on our database of 2-phenoxypropionic acid derivatives, the Amylose tris(3,5-dimethylphenylcarbamate) and Cellulose tris(3,5-dimethylphenylcarbamate) selectors show the highest success rates.

  • Primary Recommendation: CHIRALPAK® AD-H (or immobilized IA )

  • Secondary Recommendation: CHIRALCEL® OD-H (or immobilized IB )

  • Alternative (Orthogonal): CHIRALPAK® IC (Immobilized)

Protocol: The "Acidic-Normal Phase" Screen The carboxylic acid moiety must be suppressed to prevent non-specific interaction with the silica matrix.

  • Mobile Phase A: n-Hexane + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Isopropyl Alcohol (IPA) + 0.1% TFA.

  • Gradient: Isocratic 90:10 (A:B) is the standard starting point.

  • Flow Rate: 1.0 mL/min (for 4.6 mm ID columns).

  • Temperature: 25°C.

Critical Note: Never screen this molecule without an acidic additive. Doing so will lead to broad, tailing peaks that may be mistaken for a lack of separation.

Module 2: Troubleshooting Peak Shape & Resolution

Q: I have separation, but the peaks are tailing severely (


). How do I fix this? 

A: Tailing in this molecule is almost exclusively caused by the ionization of the carboxylic acid or "memory effects" on the column.

Step-by-Step Diagnosis:

  • Check Additive Type: TFA (pKa ~0.2) is stronger and often yields sharper peaks for this scaffold than Acetic Acid or Formic Acid.

    • Action: Switch to 0.1% TFA if using weaker acids.[1]

  • Check Column History: Has the column previously been used with basic additives (DEA, TEA)?

    • Mechanism:[2][3][4][5][6] Basic residues bind to the silica and form ion-pairs with your acidic analyte, causing tailing.

    • Action: Flush the column with Ethanol + 0.1% Acetic Acid (for immobilized columns) or the regeneration solvent specified by the manufacturer to strip basic residues.

Data: Additive Impact on Peak Symmetry

Additive (0.1% v/v)Retention (

)
Selectivity (

)
Asymmetry Factor (

)
Verdict
None High (Adsorption)N/A> 2.5 (Severe Tailing)Fail
Acetic Acid Moderate1.21.3 - 1.5Acceptable
TFA Moderate1.21.0 - 1.1Optimal
Formic Acid Moderate1.11.2 - 1.4Variable

Module 3: Solubility & "Memory Effects"

Q: The 4-fluorophenyl group is causing solubility issues in Hexane. Can I use DCM?

A: This depends entirely on your column type.

  • Coated Columns (AD-H, OD-H): NO. Dichloromethane (DCM), THF, and Ethyl Acetate will dissolve the polymer coating and destroy the column.

  • Immobilized Columns (IA, IB, IC): YES. You can use "Forbidden Solvents" like DCM or THF to improve solubility.

    • Strategy: A mixture of Hexane/DCM/IPA (85:10:5) often improves solubility for fluorinated aromatics while maintaining chiral recognition.

Q: My resolution decreases after 20-30 injections. Is the column dying?

A: Likely not. This is often a "Memory Effect" or accumulation of the acid on the stationary phase.

  • The Fix: Flush the column with 100% Ethanol (if immobilized) or 90:10 Hexane:IPA (if coated) without additives for 30 minutes, then re-equilibrate with the mobile phase containing the additive.

Visual Troubleshooting Logic

The following diagram outlines the decision process for optimizing the separation of this compound.

ChiralTroubleshooting Start Start: Chiral Separation of This compound Screen Initial Screen: Hexane/IPA (90:10) + 0.1% TFA Column: AD-H or IA Start->Screen CheckResult Analyze Chromatogram Screen->CheckResult Tailing Issue: Severe Tailing (As > 1.5) CheckResult->Tailing Peaks Asymmetric NoRes Issue: No Separation (Single Peak) CheckResult->NoRes Co-elution Solubility Issue: Sample Precipitation (Fluorophenyl effect) CheckResult->Solubility Pressure Spike/Noise FixTailing1 Action: Switch Additive Use 0.1% TFA instead of Acetic Tailing->FixTailing1 SwitchCol Action: Switch Selector Try OD-H (Cellulose) or IC NoRes->SwitchCol CheckColType Is Column Immobilized? (IA, IB, IC, ID) Solubility->CheckColType FixTailing2 Action: Column Regen Flush previous Basic Additives FixTailing1->FixTailing2 If persists SwitchMode Action: Try Reversed Phase Water/MeCN (pH 2.0 Phosphate) SwitchCol->SwitchMode If fails UseDCM Action: Add DCM/THF to Mobile Phase CheckColType->UseDCM Yes Dilute Action: Dilute Sample Inject smaller volume CheckColType->Dilute No (Coated Col)

Caption: Decision tree for troubleshooting chiral separation of alpha-aryloxy acids, addressing tailing, resolution, and solubility.

Module 4: Advanced Considerations (SFC)

Q: Can I use Supercritical Fluid Chromatography (SFC) for this molecule?

A: Yes, SFC is often superior for this class of compounds.

  • Why: The carboxylic acid dimerizes less in supercritical CO2 compared to hexane, often leading to better peak shape.

  • Protocol:

    • Mobile Phase: CO2 / Methanol (80:20).[7]

    • Additive: 0.1% TFA or 0.1% Formic Acid is still required to suppress the ionization of the acid.

    • Column: Chiralpak AD-H or IG often perform exceptionally well in SFC mode for propanoic acid derivatives.

References

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® AD-H. Retrieved from [Link]

  • Daicel Chiral Technologies. (2021).[8] CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Retrieved from [Link]

  • Vinkovic, V. et al. (2001). Mechanism of chiral recognition in the enantioseparation of 2-aryloxypropionic acids on new brush-type chiral stationary phases. Chirality. Retrieved from [Link]

Sources

identifying impurities in 2-[(4-fluorophenyl)methoxy]propanoic acid via LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Impurity Profiling for 2-[(4-fluorophenyl)methoxy]propanoic acid

Case ID: IMP-2024-FPPA Status: Open Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division

Executive Summary

You are analyzing This compound (approximate MW: 198.19 Da), a structural analog often found in the synthesis of PPAR agonists or NSAID derivatives. As a carboxylic acid containing a benzyl ether linkage and a fluorinated aromatic ring, this molecule presents specific challenges in ionization and fragmentation.

This guide moves beyond standard protocols to address the specific physicochemical behavior of this ether-acid scaffold during LC-MS analysis.

Module 1: Method Development & Optimization

Q: Which ionization mode yields the most reliable data for this compound? A: You must adopt a Dual-Mode Strategy , though Negative ESI (ESI-) is your primary quantification mode.

  • Primary Mode (ESI-): The carboxylic acid moiety deprotonates readily to form

    
     (
    
    
    
    197.06). This is the most sensitive mode for the API (Active Pharmaceutical Ingredient) and acidic impurities.
  • Secondary Mode (ESI+): Essential for detecting non-acidic process impurities . The starting material 4-fluorobenzyl alcohol and potential benzyl ether dimers will not ionize well in negative mode. In ESI+, they form

    
     or 
    
    
    
    adducts.[1]

Recommended LC-MS Parameters:

ParameterSpecificationRationale
Column C18 or Phenyl-Hexyl (1.7 µm or 2.5 µm)Phenyl-Hexyl provides superior selectivity for the fluorinated aromatic ring via

interactions.
Mobile Phase A 5 mM Ammonium Acetate (pH ~4.[2]5)Critical: Pure formic acid suppresses ESI- signal. Ammonium acetate buffers the pH to ensure ionization stability while allowing retention.
Mobile Phase B Acetonitrile (LC-MS Grade)MeOH can cause transesterification artifacts with the carboxylic acid during storage/analysis.
Flow Rate 0.3 - 0.5 mL/minStandard for ESI source stability.
Gradient 5% B to 95% B over 10-15 minsSlow gradient required to separate the S- and R- enantiomers if a chiral column is not used (though they will co-elute on C18).

Module 2: The Impurity Library (Targeted Screening)

The following table details the specific impurities you must monitor based on the Williamson ether synthesis pathway (4-fluorobenzyl alcohol + 2-chloropropanoic acid).

Parent Molecule:


 | Exact Mass:  198.0692 | 

:
197.0619
Impurity IDStructure / NameOriginDetection ModeTarget

IMP-A 4-Fluorobenzyl alcohol Starting MaterialESI+109.04 (

fragment)
IMP-B 2-Chloropropanoic acid Starting MaterialESI-106.99 / 108.99 (Cl isotope pattern)
IMP-C 4-Fluorobenzaldehyde Oxidation ByproductESI+125.04 (

)
IMP-D Self-Ester Dimer CondensationESI+379.13 (

)
IMP-E Des-fluoro Analog Side Reaction (Rare)ESI-179.07 (

)

Module 3: Visualizing the Origin of Impurities

The following workflow illustrates where these impurities enter your stream during the synthesis process.

G Start1 4-Fluorobenzyl Alcohol (Reactant A) Process Williamson Ether Synthesis (Strong Base, Heat) Start1->Process ImpA IMP-A: Residual Alcohol (Unreacted) Start1->ImpA Incomplete Conversion ImpC IMP-C: Aldehyde (Oxidation of A) Start1->ImpC Air Oxidation Start2 2-Chloropropanoic Acid (Reactant B) Start2->Process ImpB IMP-B: Residual Acid (Unreacted) Start2->ImpB Incomplete Conversion Product 2-[(4-fluorophenyl)methoxy] propanoic acid (API) Process->Product ImpD IMP-D: Dimer (Esterification) Product->ImpD Acid Catalyzed Self-Reaction

Figure 1: Impurity genealogy map for the synthesis of this compound.

Module 4: Troubleshooting & Diagnostics

Issue 1: "I see a strong peak at m/z 219 in Negative Mode. Is this a new impurity?"

  • Diagnosis: Likely Sodium Adduct Dimerization or background interference.

  • Explanation: While sodium adducts (

    
    ) are positive mode phenomena, in negative mode, you may see 
    
    
    
    (197 + 22 = 219). This occurs if your glassware was washed with high-sodium detergents or if the mobile phase bottles are leaching sodium.
  • Fix: Switch to plastic mobile phase bottles (HDPE) and use volatile buffers (Ammonium Acetate).

Issue 2: "The retention times of the main peak and IMP-A are drifting."

  • Diagnosis: pH instability.

  • Explanation: The carboxylic acid (

    
     ~4.5) is sensitive to mobile phase pH. If the pH is near the 
    
    
    
    , the molecule splits between ionized and neutral states, causing peak broadening and drift.
  • Fix: Adjust Mobile Phase A to pH 3.5 (more retention, neutral form) or pH 6.0 (less retention, ionized form). Do not operate at pH 4.5.

Issue 3: "I cannot separate the enantiomers."

  • Diagnosis: Achiral Column Limitation.[3]

  • Explanation: C18 columns cannot separate the R- and S- forms of the propanoic acid center.

  • Fix: You must use a Chiral Stationary Phase (CSP). Recommended: Chiralpak AD-RH or Lux Cellulose-1 using a reverse-phase mode (Water/ACN).

Module 5: Advanced Characterization (MS/MS Fragmentation)

To confirm the identity of the API versus structurally similar impurities (like regioisomers), you must understand the fragmentation logic.

Fragmentation Pathway (ESI- / CID):

  • Precursor:

    
     (
    
    
    
    197)
  • Primary Loss: Decarboxylation (

    
    , -44 Da). Result: 
    
    
    
    153.
  • Secondary Cleavage: Ether bond breakage.

MassSpec M Precursor [M-H]- m/z 197.06 Frag1 [M-H-CO2]- m/z 153.07 (Decarboxylation) M->Frag1 -44 Da (CO2) Frag2 [M-H-C3H4O2]- m/z 125.04 (Ether Cleavage/Phenoxide) M->Frag2 Neutral Loss of Propanoic Acid moiety Frag3 Fluorobenzyl Anion m/z 109.04 Frag1->Frag3 Benzyl cleavage

Figure 2: Proposed ESI(-) MS/MS fragmentation pathway for structural confirmation.

References

  • ICH Expert Working Group. "ICH Q3A(R2): Impurities in New Drug Substances." International Council for Harmonisation, 2006.[4] [Link]

  • Food and Drug Administration (FDA). "Guidance for Industry: Q3A Impurities in New Drug Substances."[5] FDA.gov, 2008. [Link]

  • Holčapek, M., et al. "Analysis of carboxylic acids by liquid chromatography–mass spectrometry." Journal of Chromatography A, 2010. (General principles of Acidic LC-MS).
  • European Medicines Agency. "Guideline on the Specification Limits for Residues of Metal Catalysts or Metal Reagents." EMA, 2008. [Link]

Sources

Technical Support Center: A Guide to Removing Residual Solvents from 2-[(4-fluorophenyl)methoxy]propanoic acid Crystals

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of a Senior Application Scientist

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical final step in the synthesis of 2-[(4-fluorophenyl)methoxy]propanoic acid: the removal of residual organic solvents. Achieving the required level of purity is not merely a matter of protocol; it is a mandate for ensuring the safety, stability, and efficacy of the final active pharmaceutical ingredient (API). This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to make informed decisions in your laboratory.

Section 1: Frequently Asked Questions (FAQs): The Fundamentals

This section addresses the foundational knowledge required for effective solvent removal, grounded in regulatory standards and the physicochemical properties of your compound.

Q1: Why is the complete removal of residual solvents from my API crystals so critical?

Residual solvents are organic volatile chemicals used or produced during the synthesis of a drug substance that are not completely removed by practical manufacturing techniques.[1] Since they provide no therapeutic benefit, they must be removed to the greatest extent possible.[2] The primary drivers for this are:

  • Patient Safety: Many solvents are toxic and can pose a risk to human health, even at trace levels.[3] Regulatory bodies like the International Council for Harmonisation (ICH) have established strict limits based on toxicological data.[1][2]

  • Product Quality and Stability: The presence of residual solvents can negatively affect the physical and chemical properties of an API.[3] This can include altering the crystal form (polymorphism), reducing the melting point, and potentially degrading the drug substance over time.[3][4]

  • Regulatory Compliance: Meeting the standards outlined in guidelines such as ICH Q3C is mandatory for regulatory submission and approval of drug products.[5][6]

Q2: What are the common classes of solvents I should be aware of, and what are their typical limits?

The ICH Q3C (R8) guideline classifies solvents into three main categories based on their toxicity risk.[2][7] Understanding which class your solvent belongs to is the first step in developing a removal strategy.

Solvent ClassDescription & RiskExample SolventsConcentration Limit Guideline (ppm)
Class 1 Solvents to be avoided. Known or suspected human carcinogens and environmental hazards. Their use should be restricted unless strongly justified in a risk-benefit assessment.[1]Benzene, Carbon tetrachloride, 1,2-Dichloroethane< 1-10 (Strictly limited)
Class 2 Solvents to be limited. Nongenotoxic animal carcinogens or agents with irreversible toxicity.[1]Acetonitrile, Chloroform, Dichloromethane (DCM), Toluene, Methanol, Tetrahydrofuran (THF)< 50 - 4000 (Varies by solvent PDE*)
Class 3 Solvents with low toxic potential. Considered less toxic and of lower risk to human health.[1]Acetone, Ethanol, Ethyl Acetate (EtOAc), Isopropyl Alcohol (IPA), Heptane, 2-Methyltetrahydrofuran (2-MTHF)≤ 5000

*PDE = Permitted Daily Exposure

Q3: What specific properties of this compound should I consider before selecting a drying method?

While specific data for this exact molecule is not publicly cataloged, we can infer key properties from structurally similar compounds like 2-(4-methoxyphenyl)propanoic acid and other fluorinated phenyl derivatives.[8][9]

  • Thermal Stability: As a complex organic molecule, it is crucial to determine its decomposition temperature. Many APIs are heat-sensitive, and excessive temperatures can lead to degradation.[10] Thermogravimetric Analysis (TGA) is an excellent tool for this.

  • Melting Point: Knowing the melting point is essential to avoid phase changes during drying. For a related compound, 2-(4-Methoxyphenoxy)Propanoic Acid, the melting point is in the 88-94°C range.[9] Drying should always occur at a temperature well below the melting point.

  • Solvate Formation: The molecule may crystallize with solvent molecules incorporated into the lattice, forming a solvate.[11] These bound solvents are often much more difficult to remove than surface-adsorbed solvents and may require specialized techniques. Powder X-ray Diffraction (PXRD) can help identify if you have a solvate.

Q4: What are the primary industrial methods for drying pharmaceutical crystals?

Several well-established methods are used, with the choice depending on the API's properties and the solvent being removed.[12]

  • Tray Dryer / Vacuum Oven: The most common laboratory and industrial method. Wet material is spread on trays and heated under reduced pressure. Lowering the pressure reduces the solvent's boiling point, allowing for gentle and efficient evaporation at lower temperatures.[4][10]

  • Fluidized Bed Dryer: Used for drying granular or powdered materials by suspending them in a stream of hot air or inert gas.[12] This method is highly efficient due to the large surface area exposed.

  • Freeze Drying (Lyophilization): The gentlest method, ideal for extremely heat-sensitive materials.[13] The product is frozen, and then the solvent is removed by sublimation under a deep vacuum, transitioning directly from a solid to a gas.[10]

Section 2: Troubleshooting Guide: Common Issues & Solutions

This section provides a problem-solving framework for issues you may encounter during the drying process.

Issue 1: High levels of residual solvents (e.g., Ethanol, Toluene, Ethyl Acetate) are detected by GC analysis after standard vacuum oven drying.
  • Probable Cause: The solvent may be trapped within the crystal lattice, or the drying parameters (temperature, pressure, time) are insufficient to overcome the solvent-solid interactions.[3] Some compounds are known to hold onto solvents tenaciously.[11]

  • Troubleshooting Workflow:

    Troubleshooting_High_Solvent_Levels start Problem: High Residual Solvent Levels Post-Drying step1 Step 1: Optimize Vacuum Oven Parameters start->step1 check1 Re-analyze via GC. Levels still too high? step1->check1 step2 Step 2: Introduce an Inert Gas Sweep/Bleed check1->step2 Yes pass Result: Solvent Levels Meet ICH Specification check1->pass No check2 Re-analyze via GC. Levels still too high? step2->check2 step3 Step 3: Employ Advanced Technique: Vacuum Hydration check2->step3 Yes check2->pass No step3->pass fail Consider Re-crystallization in a Different Solvent System step3->fail

    Caption: Decision-making workflow for reducing high residual solvent levels.

    Solution Details:

    • Optimize Standard Drying (Protocol A): Before attempting advanced methods, ensure your standard process is optimized. Increase the temperature (while staying safely below the API's melting/decomposition point), pull a deeper vacuum (<1 mbar), and extend the drying time.

    • Introduce an Inert Gas Sweep: A slow bleed of dry nitrogen into the vacuum oven can significantly accelerate solvent removal. The flowing gas molecules help to disrupt the static vapor pressure equilibrium at the crystal surface, actively carrying solvent molecules away to the vacuum pump.

    • Employ Vacuum Hydration (Protocol C): For exceptionally stubborn solvents trapped in the crystal lattice, a solvent displacement technique can be highly effective.[14] This process involves drying the crystals in the presence of water vapor. The smaller, highly polar water molecules can penetrate the crystal lattice and displace the trapped organic solvent molecules, which are then removed by the vacuum.[15][16] The physically adsorbed water is subsequently removed by a final drying step in the absence of the water source.[14]

Issue 2: Product shows signs of degradation (e.g., discoloration, new peaks in HPLC) after drying.
  • Probable Cause: The drying temperature is too high, causing thermal decomposition of your this compound.[4] The combination of heat and extended time is likely compromising the molecule's integrity.

  • Solution:

    • Reduce Temperature Immediately: This is the most critical variable. Lower the drying temperature significantly.

    • Compensate with Deeper Vacuum: To maintain an effective drying rate at a lower temperature, improve the vacuum level. A high-quality vacuum pump is essential. The goal is to lower the solvent's boiling point well below the API's degradation temperature.[10]

    • Consider Lyophilization (Freeze-Drying): If your API is extremely heat-sensitive, lyophilization is the gold standard.[13] This process avoids heat entirely by removing the solvent via sublimation. While it requires specialized equipment, it preserves the integrity of the most delicate compounds.[10]

Issue 3: The crystalline form changes or the material becomes amorphous post-drying.
  • Probable Cause: The drying process was too aggressive, causing a collapse of the crystal structure. This can also occur if you have a solvate, where the solvent molecule is an integral part of the crystal lattice. Removing this structural solvent can lead to a different, potentially less stable, polymorphic form or a completely amorphous solid.

  • Solution:

    • Characterize Before and After: Always analyze your material with techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) before and after drying to detect any changes in solid form.

    • Use Milder Conditions: Avoid "shock drying" with a sudden application of high heat and high vacuum. A more gradual increase in temperature and decrease in pressure can help preserve the crystal structure.

    • Investigate Solvate Formation: If you suspect a solvate, Karl Fischer titration can quantify the amount of water, while ¹H NMR can identify and quantify organic solvents. If a stable solvate has formed, you may need to accept its presence or redesign the final crystallization step to produce a non-solvated form.

Section 3: Protocols & Methodologies

These protocols provide detailed, step-by-step instructions for the techniques discussed above.

Protocol A: Standard Vacuum Oven Drying
  • Preparation: Place the crystalline this compound in a shallow glass tray or dish, spreading it into a thin layer (e.g., <1 cm) to maximize surface area.

  • Loading: Place the tray into the vacuum oven on a shelf.

  • Evacuation: Close the oven door securely. Slowly open the vacuum valve to begin evacuating the chamber. Avoid rapid evacuation that could cause the powder to be aspirated. Target a pressure of <5 mbar.

  • Heating: Once the target vacuum is reached and stable, begin heating the oven to the desired setpoint (e.g., 40-50°C, ensuring this is well below the product's melting/decomposition temperature).

  • Drying: Hold the material under these conditions for 12-24 hours. The duration is empirical and should be validated by analytical testing.

  • Cooling & Venting: Turn off the heat and allow the oven to cool to room temperature under vacuum. Slowly vent the oven with an inert gas like nitrogen before opening the door.

  • Analysis: Submit a sample for residual solvent analysis via Headspace GC.

Protocol C: Advanced Technique: Vacuum Hydration for Stubborn Solvents

This protocol is adapted from methods designed to displace trapped solvents.[14][15]

Vacuum_Hydration_Schematic cluster_0 Vacuum Oven Chamber API API Crystals in Dish Vapor Water Vapor (H₂O) Solvent Displaced Organic Solvent Vapor API->Solvent Liberation Water Open Beaker of Purified Water Water->Vapor Evaporation Vacuum To Vacuum Pump Vapor->API Displacement Solvent->Vacuum

Caption: Schematic of the vacuum hydration process for solvent displacement.
  • Setup: Place your API crystals in a drying dish inside a vacuum oven as described in Protocol A. In a separate, open container (e.g., a crystallization dish or beaker), place a volume of deionized water. Place this water source inside the oven as well, ensuring it will not spill.[14]

  • Initial Drying: Apply vacuum at room temperature (e.g., 25°C) and hold for 24 hours. At this temperature and reduced pressure, the water will create a vapor-saturated atmosphere. Water molecules will displace the trapped organic solvent from the crystal lattice.[16]

  • Removal of Water Source: Vent the oven with nitrogen, quickly remove the dish containing the water, and securely close the oven door.

  • Final Drying: Re-establish a deep vacuum (<5 mbar) and heat the oven to a moderate temperature (e.g., 45-55°C) to remove the now-adsorbed water from the API. Dry for another 12-24 hours or until Karl Fischer analysis confirms the water content is within specification.

  • Analysis: Submit the final sample for both residual solvent analysis (GC) and water content (Karl Fischer).

Protocol D: Analytical Verification via Headspace Gas Chromatography (GC)

Verifying the removal of solvents is a non-negotiable step. The industry-standard method is Headspace GC with a Flame Ionization Detector (FID).[7][17]

  • Standard Preparation: Prepare calibration standards of the solvents of interest in a suitable high-boiling, inert diluent (e.g., Dimethyl Sulfoxide - DMSO or N,N-Dimethylformamide - DMF).[17]

  • Sample Preparation: Accurately weigh a specific amount of your dried this compound crystals into a headspace vial. Add a precise volume of the same diluent used for the standards. Crimp the vial securely.

  • Equilibration: Place the vial in the headspace autosampler, which will heat it to a specific temperature for a set time (e.g., 80°C for 20 minutes). This allows the volatile residual solvents to partition from the sample/diluent into the gas phase (the "headspace").

  • Injection & Analysis: The autosampler injects a known volume of the vapor from the headspace into the GC. The solvents are separated on a capillary column and detected by the FID.

  • Quantification: The amount of each residual solvent in your sample is calculated by comparing the peak areas to the calibration curve generated from the standards.[18]

Section 4: References

  • ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents - Therapeutic Goods Administration (TGA). [Online]. Available: [Link]

  • Pharmaceutical Drying Techniques. Scribd. [Online]. Available: [Link]

  • Impurities: Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation (ICH). [Online]. Available: [Link]

  • Impurities: Guideline for Residual Solvents Q3C(R6). International Council for Harmonisation (ICH). [Online]. Available: [Link]

  • ICH Q3C (R9) Residual solvents - Scientific guideline. European Medicines Agency (EMA). [Online]. Available: [Link]

  • Analysis of Residual Solvents According to the New ICH Q3C Guideline. Shimadzu. [Online]. Available: [Link]

  • Spray drying solutions: Considerations for API and OSD processing operations. CRB. [Online]. Available: [Link]

  • Freeze-drying Technology in Pharmaceutical and Biomedical Product Development. Taylor & Francis Group. [Online]. Available: [Link]

  • Dryers in Pharmaceutical Manufacturing: Ensuring Efficiency, Quality, and Product Stability. Walter Healthcare. [Online]. Available: [Link]

  • Drying. Clinical Gate. [Online]. Available: [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. [Online]. Available: [Link]

  • Residual Solvents in Pharmaceuticals. Veeprho. [Online]. Available: [Link]

  • (2S)-2-(4-fluorophenyl)propanoic acid. PubChem. [Online]. Available: [Link]

  • Removing residual solvent from Oils Tips. Reddit. [Online]. Available: [Link]

  • US5981751A - Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals. Google Patents. [Online]. Available:

  • Quality Control in Pharmaceuticals: Residual Solvents Testing and Analysis. SciSpace. [Online]. Available: [Link]

  • Method for removal of residual organic solvents from a crystalline bulk substance and use thereof in manufacturing pharmaceutica. Googleapis.com. [Online]. Available: [Link]

  • EP0900582A1 - Method for removal of residual organic solvents from a crystalline bulk substance and use thereof in manufacturing pharmaceuticals. Google Patents. [Online]. Available:

  • Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. Repositório Institucional da Universidade de Aveiro. [Online]. Available: [Link]

  • CN102010326A - Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer. Google Patents. [Online]. Available:

  • Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid. Quick Company. [Online]. Available: [Link]

  • Determination of Residual Organic Solvents in 2-[2-Methyl-4-[[2- pyrimidin-4-yl] methylsulfanyl] phenoxy] acetic Acid by Capillary Gas Chromatography. WONDER. [Online]. Available: [Link]

  • Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Compariso. Kinam Park. [Online]. Available: [Link]

Sources

Validation & Comparative

1H NMR interpretation of 2-[(4-fluorophenyl)methoxy]propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the 1H NMR Interpretation of 2-[(4-fluorophenyl)methoxy]propanoic acid

Introduction: The Role of NMR in Structural Elucidation

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and scientific rigor. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a detailed atomic-level map of a molecule. This guide, prepared for researchers and drug development professionals, offers an in-depth interpretation of the ¹H NMR spectrum of this compound, a molecule featuring several key functional groups whose magnetic environments interact to produce a uniquely informative spectrum.

We will dissect the anticipated spectrum, explaining the causal relationships between the molecular structure and the observed signals. This analysis will be contextualized by comparing it with simpler, structurally related molecules to provide a clear rationale for chemical shift assignments and coupling patterns. Furthermore, a robust, field-proven experimental protocol is provided to ensure the acquisition of high-quality, reproducible data.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The structure of this compound presents five distinct proton environments. The interplay of inductive effects from electronegative atoms (oxygen, fluorine), the magnetic anisotropy of the aromatic ring, and spin-spin coupling between adjacent protons dictates the appearance of the ¹H NMR spectrum.

  • Structure: F-C₆H₄-CH₂-O-CH(CH₃)-COOH

A thorough analysis predicts the following signals:

Proton Assignment Predicted Chemical Shift (δ, ppm) Integration Predicted Multiplicity Coupling Constant (J, Hz) Rationale for Assignment
H_a (-COOH)10.0 - 12.01HBroad Singlet (br s)N/AThe carboxylic acid proton is highly deshielded, appearing far downfield. Its signal is often broad due to hydrogen bonding and chemical exchange.[1][2][3]
H_b (-CH₂-)~4.62HSinglet (s) or AB Quartet~12-15 Hz (if AB)These benzylic protons are deshielded by the adjacent oxygen atom and the aromatic ring. Proximity to a chiral center makes them diastereotopic, potentially leading to an AB quartet, though they often appear as a singlet.[4][5]
H_c (Aromatic)~7.32HMultiplet (m) or "Triplet"JH-H ≈ 8.5 Hz, JH-F ≈ 8.5 HzProtons ortho to the -CH₂O group. They appear as a "triplet" or doublet of doublets due to coupling with both the adjacent aromatic protons (H_d) and the para fluorine atom.
H_d (Aromatic)~7.12HMultiplet (m) or "Triplet"JH-H ≈ 8.5 Hz, JH-F ≈ 8.5 HzProtons ortho to the fluorine atom. They are coupled to both the adjacent aromatic protons (H_c) and the fluorine, resulting in a complex multiplet often resembling a triplet.[6]
H_e (-CH-)~4.21HQuartet (q)~7.0 HzThis methine proton is alpha to two electronegative groups (ether oxygen and carbonyl), causing a significant downfield shift. It is split into a quartet by the three adjacent methyl protons (H_f).
H_f (-CH₃)~1.53HDoublet (d)~7.0 HzThese methyl protons are coupled to the single methine proton (H_e), resulting in a doublet.

Comparative Spectral Analysis: Building the Interpretation from First Principles

To substantiate the predicted chemical shifts, it is instructive to compare the target molecule with simpler analogs. This comparative approach illuminates the specific electronic contributions of each functional group.

Comparator 1: Propanoic Acid (CH₃CH₂COOH)

Propanoic acid provides the foundational chemical shifts for the aliphatic portion of our target molecule.[7][8][9]

  • -COOH: ~11.7 ppm (Broad Singlet)

  • -CH₂-: ~2.38 ppm (Quartet)

  • -CH₃: ~1.16 ppm (Triplet)

In our target molecule, replacing a proton on the C2-carbon with the large (4-fluorophenyl)methoxy group causes a dramatic downfield shift of the methine proton (H_e , ~4.2 ppm) and a smaller downfield shift of the methyl protons (H_f , ~1.5 ppm) due to the strong deshielding effect of the ether oxygen.

Comparator 2: Benzyl Methyl Ether (C₆H₅CH₂OCH₃)

This molecule helps to rationalize the shifts of the benzylic and aromatic protons.[4]

  • Aromatic-H: ~7.3 ppm (Multiplet)

  • -CH₂-: ~4.44 ppm (Singlet)

  • -CH₃: ~3.37 ppm (Singlet)

The benzylic protons (H_b ) in our target molecule are in a very similar environment, and their predicted shift of ~4.6 ppm is consistent with this model. The aromatic protons are also in a comparable region, with the key difference being the splitting pattern introduced by the para-fluorine substituent.

The Influence of Fluorine: A Note on H-F Coupling

A critical feature of the spectrum is the coupling between the aromatic protons and the ¹⁹F nucleus (spin I = 1/2).[10] This interaction, transmitted through the bonding network, further splits the proton signals. The coupling constant for protons ortho to the fluorine (JH-F) is typically around 8-9 Hz, while the meta coupling is smaller. This results in the characteristic complex multiplets for the H_c and H_d protons, which are a definitive signature of the 4-fluorophenyl group.

Experimental Protocol for High-Resolution ¹H NMR Acquisition

The following protocol is a self-validating system designed to produce high-quality spectra suitable for unambiguous structural confirmation.

1. Sample Preparation

  • Accurately weigh 5-10 mg of this compound into a clean, dry vial.
  • Add approximately 0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is often a suitable first choice. If solubility is an issue, or to confirm the exchangeable carboxylic acid proton, DMSO-d₆ can be used.[11]
  • Vortex the vial until the sample is fully dissolved.
  • Transfer the solution into a 5 mm NMR tube, filtering through a small plug of glass wool in a pipette to remove any particulate matter.

2. Instrument Setup and Calibration

  • Insert the sample into the NMR spectrometer.
  • Lock the spectrometer on the deuterium signal of the solvent.
  • Tune and match the probe for the ¹H frequency to ensure maximum sensitivity.
  • Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

3. Data Acquisition

  • Use a standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
  • Set the spectral width to cover the expected range of chemical shifts (e.g., -2 to 16 ppm).
  • Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.
  • Set the relaxation delay (d1) to at least 1-2 seconds to allow for adequate T1 relaxation.

4. Data Processing

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).
  • Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
  • Apply a baseline correction to obtain a flat baseline across the spectrum.
  • Reference the spectrum by setting the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm).[12]
  • Integrate all signals to determine the relative ratio of protons in each environment.

Data Interpretation Workflow

The logical process of interpreting the acquired spectrum is as crucial as the acquisition itself. The following workflow ensures a systematic and accurate analysis.

G cluster_0 Data Acquisition cluster_1 Spectral Analysis cluster_2 Validation SamplePrep 1. Sample Preparation Acquire 2. NMR Data Acquisition SamplePrep->Acquire Process 3. Data Processing (FT, Phasing, Referencing) Acquire->Process Identify 4. Identify Signal Count (& Chemical Shift Regions) Process->Identify Processed Spectrum Integrate 5. Measure Integrals (Determine Proton Ratios) Identify->Integrate AnalyzeMultiplicity 6. Analyze Multiplicity (Apply n+1 Rule, Identify H-F Coupling) Integrate->AnalyzeMultiplicity Assign 7. Assign Signals (Correlate Data with Structure) AnalyzeMultiplicity->Assign Final 8. Final Structure Confirmation Assign->Final

Sources

validating purity of 2-[(4-fluorophenyl)methoxy]propanoic acid using elemental analysis

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Purity Validation of 2-[(4-fluorophenyl)methoxy]propanoic acid

In the landscape of pharmaceutical development, the unambiguous confirmation of a molecule's purity and identity is the bedrock of safety and efficacy. For active pharmaceutical ingredients (APIs) like this compound, a chiral building block with increasing relevance, this validation is non-negotiable. This guide provides an in-depth comparison of elemental analysis—a foundational technique for confirming elemental integrity—with orthogonal methods essential for a comprehensive purity profile. We will delve into the causality behind experimental choices, present detailed protocols, and offer a logical framework for selecting the most appropriate analytical strategy.

The Fundamental Question: Elemental Analysis for Stoichiometric Verification

Elemental analysis (EA), often referred to as combustion analysis, serves as the primary method to confirm the empirical formula of a synthesized compound. It answers a simple yet critical question: Does the bulk sample possess the correct mass percentages of its constituent elements? For this compound (C₁₀H₁₁FO₃), this means verifying the precise ratios of carbon, hydrogen, and, crucially, fluorine.

Theoretical Composition

Before any analysis, the theoretical elemental composition must be calculated to establish a benchmark for the experimental results.[1][2][3][4]

  • Molecular Formula: C₁₀H₁₁FO₃

  • Molar Mass: 198.19 g/mol

  • Calculation Steps:

    • Determine the total mass of each element in the molecule.[4]

      • Carbon (C): 10 atoms × 12.011 g/mol = 120.11 g/mol

      • Hydrogen (H): 11 atoms × 1.008 g/mol = 11.088 g/mol

      • Fluorine (F): 1 atom × 18.998 g/mol = 18.998 g/mol

      • Oxygen (O): 3 atoms × 15.999 g/mol = 47.997 g/mol

    • Calculate the percentage of each element.[4]

      • %C = (120.11 / 198.19) × 100 = 60.61%

      • %H = (11.088 / 198.19) × 100 = 5.59%

      • %F = (18.998 / 198.19) × 100 = 9.59%

      • %O = (47.997 / 198.19) × 100 = 24.22%

Experimental Protocol: Combustion Analysis for C, H, and F

The analysis of organofluorine compounds presents unique challenges due to the high reactivity of fluorine upon combustion.[5] It can react with the quartz reactor and catalysts, compromising the system's robustness.[5] Modern elemental analyzers are equipped to handle these challenges.

Instrumentation: A modern elemental analyzer, such as a Thermo Scientific™ FlashSmart™ EA or similar, is required.

Protocol:

  • System Calibration: Calibrate the instrument using a certified standard with a known elemental composition (e.g., Acetanilide for CHN).

  • Sample Preparation:

    • Accurately weigh 1-2 mg of the dried this compound sample into a tin container.

    • Scientist's Note: The sample must be meticulously dried to remove residual solvents, which would artificially inflate the hydrogen and carbon content.

  • Combustion:

    • The sample is dropped into a combustion reactor heated to ~1000 °C.

    • A pulse of pure oxygen is injected, causing a rapid "flash" combustion of the sample.

    • Scientist's Note: For fluorinated compounds, the combustion reactor contains a special adsorbent (e.g., FluoAdso), a mixture of oxides that reacts with the generated fluorine, protecting the catalysts and the quartz reactor wall.[5]

  • Reduction and Separation: The resulting mixture of gases (CO₂, H₂O, N₂, and HF, which is trapped) is passed through a reduction furnace containing copper to remove excess oxygen and convert nitrogen oxides to N₂. The gases are then separated using a gas chromatography (GC) column.

  • Detection: A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column. The software then calculates the percentage of each element based on the calibration.

Interpreting the Data

The experimental results are compared against the theoretical values. A high-purity sample should yield results within a narrow tolerance, typically ±0.4%, of the theoretical composition.

ElementTheoretical %Experimental % (Batch 1)DeviationPass/Fail
C 60.6160.55-0.06Pass
H 5.595.63+0.04Pass
F 9.599.48-0.11Pass

Trustworthiness: This protocol is self-validating through the use of certified standards for calibration and the analysis of reference materials to ensure accuracy and precision.[5]

Orthogonal Validation: Building a Complete Purity Picture

While elemental analysis confirms the correct elemental ratios in the bulk material, it cannot identify or quantify structural isomers, diastereomers, or process-related impurities.[6] A multi-technique approach is therefore essential for comprehensive purity validation as mandated by regulatory bodies like the FDA and EMA.[7]

Technique 1: Chiral High-Performance Liquid Chromatography (HPLC)

For a chiral molecule like this compound, confirming enantiomeric purity is critical, as different enantiomers can have vastly different pharmacological or toxicological effects.[8] Chiral HPLC is the primary technique for this determination.[8]

Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, leading to different retention times and thus, separation.[9]

Experimental Protocol (Illustrative):

  • Column Selection: A polysaccharide-based CSP (e.g., Chiralpak® AD-H) is often a good starting point for screening.[9]

  • Mobile Phase: A typical mobile phase for normal-phase chiral separations would be a mixture of n-hexane and an alcohol like isopropanol or ethanol, often with a small amount of an acidic modifier like trifluoroacetic acid (TFA) for a carboxylic acid analyte.[9]

  • Sample Preparation: Dissolve a known concentration of the sample (e.g., 1 mg/mL) in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system. The enantiomers will separate into two distinct peaks.

  • Quantification: The area of each peak is integrated. The enantiomeric excess (% ee) or purity is calculated as: (% Area of Major Enantiomer - % Area of Minor Enantiomer).

Data Presentation:

Peak IDRetention Time (min)Area (%)Identity
18.599.85Desired (S)-enantiomer
210.20.15Undesired (R)-enantiomer

Comparison to Elemental Analysis:

  • Strength: HPLC provides information on isomeric purity (both chiral and achiral), which EA cannot.[10] It can detect and quantify impurities at very low levels (e.g., <0.1%).[11]

  • Weakness: It requires a reference standard for the impurity to be definitively identified and quantified, whereas EA is an absolute method based on first principles.

Technique 2: ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

Given the presence of a fluorine atom, ¹⁹F NMR is an exceptionally powerful tool for both structural confirmation and purity assessment.[12][13]

Principle: The ¹⁹F nucleus is 100% naturally abundant and highly sensitive in NMR.[14] Its large chemical shift dispersion minimizes signal overlap, making spectral analysis straightforward.[13][14] Quantitative ¹⁹F NMR (qNMR) can determine purity by integrating the signal of the analyte against a certified internal standard.[15][16]

Experimental Protocol (qNMR):

  • Internal Standard Selection: Choose a fluorinated internal standard (e.g., trifluoroacetic acid or 2,2,2-trifluoroethanol) that has a resonance well-separated from the analyte and does not react with it.[13][16]

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample.

    • Accurately weigh a specific amount of the internal standard.

    • Dissolve both in a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire the ¹⁹F NMR spectrum using parameters that ensure accurate integration (e.g., a long relaxation delay).

  • Data Processing: Integrate the area of the analyte's ¹⁹F signal and the internal standard's signal. The purity can be calculated using the known weights, molecular weights, and integral areas.

Comparison to Elemental Analysis:

  • Strength: ¹⁹F NMR provides structural information and can detect fluorine-containing impurities that might not significantly alter the overall C and H percentages in EA. It is a highly specific and quantitative method.[13]

  • Weakness: It is less sensitive than HPLC for detecting trace impurities and is only informative for impurities that contain a fluorine atom.

Workflow and Decision Logic

The choice of analytical technique depends on the specific question being asked during the drug development process.

G cluster_0 Initial Synthesis & Characterization cluster_1 Purity Assessment cluster_2 Decision & Finalization Start Synthesized Batch of C₁₀H₁₁FO₃ EA Elemental Analysis (EA) Start->EA NMR_Structural ¹H, ¹³C, ¹⁹F NMR (Structural Confirmation) Start->NMR_Structural EA_Check EA Results Match Theoretical (±0.4%)? EA->EA_Check HPLC_Purity Chiral & Achiral HPLC (Impurity Profiling) NMR_Structural->HPLC_Purity NMR_Purity Quantitative ¹⁹F NMR (Assay vs. Standard) NMR_Structural->NMR_Purity Fail FAIL: Re-purify Batch Pass PASS: Batch Meets Purity Specs Final_Report Generate Certificate of Analysis (CoA)

Synthesis and Conclusion

Validating the purity of a pharmaceutical compound like this compound is not a single measurement but a holistic process. Each analytical technique provides a unique and essential piece of the puzzle.

  • Elemental Analysis is the foundational check of stoichiometric integrity. It confirms that the bulk material has the correct elemental formula, a prerequisite for all further testing.

  • Chiral HPLC is indispensable for assessing isomeric purity. It ensures the compound has the correct stereochemistry and is free from process-related impurities that may be structurally similar.[8][17]

  • ¹⁹F NMR offers a highly specific and quantitative method to confirm the identity of the fluorinated analyte and quantify it against a standard, providing an orthogonal assay value.[13]

By strategically combining these methods, researchers and drug development professionals can build a robust, self-validating data package that ensures the identity, strength, quality, and purity of the target molecule, satisfying the stringent requirements of regulatory bodies and ensuring patient safety.[18][19][20]

References

  • FILAB. (n.d.). USP 233 elemental impurities analysis. Retrieved from [Link]

  • Paśko, M., et al. (2018). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC. Retrieved from [Link]

  • LabRulez. (n.d.). AN000734: Analysis of elemental impurities in pharmaceutical products in accordance with USP General Chapters <232> and <233>. Retrieved from [Link]

  • ACG Publications. (2020). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • eHowEducation. (2013, January 15). How to Calculate the Theoretical Composition of Two Elements [Video]. YouTube. Retrieved from [Link]

  • ACS Publications. (2019). High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. Analytical Chemistry. Retrieved from [Link]

  • Agilent. (2021, August 11). USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Intertek. (n.d.). USP 232 and 233 Pharmaceutical Elemental Impurity Testing. Retrieved from [Link]

  • Sami Publishing Company. (2023, August 12). Quantification of Langlois Reagent by 19F-NMR Spectroscopy. Retrieved from [Link]

  • ACS Publications. (2019, March 19). High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. Retrieved from [Link]

  • ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

  • News-Medical.net. (2024, December 13). Analytical Techniques in Pharmaceutical Analysis. Retrieved from [Link]

  • Shimadzu. (2018). AD-0170 Analysis of Elemental Impurities in Pharmaceutical Products Following USP <232>/<233> on ICPMS-2030. Retrieved from [Link]

  • IJRAR.org. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Retrieved from [Link]

  • CK-12 Foundation. (n.d.). Flexi answers - How can I calculate the elemental composition?. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2012). Analytical techniques in pharmaceutical analysis: A review. Retrieved from [Link]

  • SK pharmteco. (n.d.). Chiral Purity Analysis – Know What Both Hands Are Doing. Retrieved from [Link]

  • Lucintel. (n.d.). Elemental Fluorine Market Report: Trends, Forecast and Competitive Analysis to 2030. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2017, August 12). Percent Composition By Mass [Video]. YouTube. Retrieved from [Link]

  • MDPI. (2016, October 4). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]

  • Scientific Research Publishing. (2026). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. Retrieved from [Link]

  • PMC. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, July 6). 2.10: Percent Composition. Retrieved from [Link]

  • University of Illinois. (n.d.). Elemental Composition Calculator. Retrieved from [Link]

  • ACS Publications. (n.d.). Elementary Analysis of Organic Fluorine Compounds. Analytical Chemistry. Retrieved from [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • LCGC International. (2023, February 1). Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. Retrieved from [Link]

  • PMC. (2021, September 24). Combustion ion chromatography for extractable organofluorine analysis. Retrieved from [Link]

  • EPA. (2024, January 1). Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). Retrieved from [Link]

Sources

comparative pharmacokinetics of fluorinated vs non-fluorinated propanoic acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Effect in Carboxylic Acid Bioisosteres

In the optimization of 2-arylpropanoic acid derivatives (the "profen" class of NSAIDs), the introduction of fluorine is a strategic tool to modulate metabolic stability and physicochemical distribution. This guide compares Non-Fluorinated Propanoic Acids (e.g., Ibuprofen, Naproxen) with their Fluorinated Analogues , distinguishing between two distinct modification strategies:

  • 
    -Fluorination (Chain):  Substitution of the 
    
    
    
    -hydrogen with fluorine.
  • Aryl-Fluorination (Ring): Substitution on the aromatic scaffold (e.g., Flurbiprofen).

Key Insight: While aryl-fluorination primarily modulates lipophilicity and potency,


-fluorination fundamentally alters the pharmacokinetic pathway by blocking the chiral inversion mechanism , a critical metabolic route for this drug class.

Physicochemical Profiling: The Acidity Shift

The most immediate impact of introducing fluorine onto the propanoic acid backbone is the modulation of acidity (pKa) and lipophilicity (LogD).

Table 1: Comparative Physicochemical Properties

Data represents mean values derived from structural analogues (e.g., 2-phenylpropanoic acid vs. 2-fluoro-2-phenylpropanoic acid).

ParameterNon-Fluorinated (e.g., Ibuprofen)

-Fluorinated Analogue
Pharmacokinetic Implication
pKa (-COOH) 4.4 – 4.92.6 – 2.8

-F analogues are fully ionized at physiological pH (7.4), reducing passive diffusion but potentially enhancing protein binding.
LogP (Neutral) ~3.5~3.8Fluorine increases intrinsic lipophilicity.
LogD (pH 7.4) ~0.8~0.5Despite higher LogP, the lower pKa means the ionized fraction dominates, lowering the effective distribution coefficient (LogD).
C-H BDE ~98 kcal/molN/A (C-F bond)The C-F bond (~116 kcal/mol) renders the

-position inert to oxidative metabolism.

Expert Insight: The drastic drop in pKa upon


-fluorination is due to the strong inductive effect (-I) of the fluorine atom adjacent to the carboxyl group, stabilizing the carboxylate anion.[1] This often necessitates ester prodrug strategies to ensure oral bioavailability.

Metabolic Pathways: The Chiral Inversion Blockade

The defining pharmacokinetic difference lies in the metabolic chiral inversion . Non-fluorinated profens (e.g., Ibuprofen) are administered as racemates, but the inactive


-enantiomer is metabolically inverted to the active 

-enantiomer in vivo.
Mechanism of Action

The inversion requires the formation of an Acyl-CoA thioester intermediate. The critical step is the abstraction of the acidic


-proton by an epimerase (specifically 

-methylacyl-CoA racemase, AMACR).
  • Non-Fluorinated: The

    
    -proton is removed, generating a planar enolate intermediate, which is then re-protonated to form the 
    
    
    
    -enantiomer.
  • 
    -Fluorinated:  The C-F bond is metabolically stable. The enzyme cannot abstract the fluorine atom (unlike a proton), rendering the molecule optically stable . The 
    
    
    
    -enantiomer remains inactive and is cleared without inversion.
Visualization: Metabolic Chiral Inversion Pathway

The following diagram illustrates the divergence in metabolic fate caused by


-fluorination.

Chiral_Inversion cluster_0 Non-Fluorinated (e.g., Ibuprofen) cluster_1 Alpha-Fluorinated Analogue R_Iso (R)-Enantiomer (Inactive) CoA_Est Acyl-CoA Thioester R_Iso->CoA_Est Acyl-CoA Synthetase Enolate Planar Enolate Intermediate CoA_Est->Enolate AMACR (Proton Abstraction) S_Iso (S)-Enantiomer (Active) Enolate->S_Iso Reprotonation & Hydrolysis R_F_Iso (R)-F-Analogue (Inactive) Block METABOLIC BLOCKADE R_F_Iso->Block No Alpha-Proton to Abstract No_Inv No Inversion (Excreted Unchanged) Block->No_Inv

Figure 1: Mechanism of metabolic chiral inversion. Non-fluorinated propanoic acids undergo unidirectional inversion via an enolate intermediate.


-Fluorination prevents enolization, locking the stereochemistry.

Experimental Protocols

To validate these pharmacokinetic differences, the following protocols are recommended. These assays distinguish between simple oxidative stability and the specific chiral inversion pathway.

Protocol A: In Vitro Metabolic Stability (Microsomal Stability)

Objective: Assess susceptibility to Cytochrome P450 (CYP) oxidation.

  • Preparation: Thaw pooled human liver microsomes (HLM) on ice.

  • Incubation: Mix test compound (1 µM) with HLM (0.5 mg/mL) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-regenerating system.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Expectation:

    
    -Fluorinated compounds will show reduced clearance if the primary metabolic route of the non-fluorinated parent was 
    
    
    
    -hydroxylation or glucuronidation at the carboxyl group (due to steric/electronic hindrance).
Protocol B: Chiral Inversion Assay (Hepatocyte Incubation)

Objective: Confirm the blockade of


 inversion.
Note:  Microsomes lack the full cofactor machinery (CoA, ATP) for inversion; fresh hepatocytes  are required.
  • Cell Culture: Plate cryopreserved human hepatocytes in collagen-coated 24-well plates.

  • Dosing: Treat cells with pure

    
    -enantiomer of the fluorinated vs. non-fluorinated compound (10 µM).
    
  • Time Course: Incubate for 0, 2, 4, and 24 hours.

  • Extraction: Lysis with methanol/water (50:50).

  • Chiral Analysis: Analyze via Chiral LC-MS/MS (e.g., Chiralcel OJ-RH column).

    • Mobile Phase: Acetonitrile/Buffer (volatile).

  • Data Interpretation:

    • Non-Fluorinated: Appearance of

      
      -peak over time.
      
    • 
      -Fluorinated:  Retention of 100% 
      
      
      
      -peak (no epimerization).
Visualization: Experimental Workflow

Workflow Start Test Compound (Pure R-Enantiomer) System System Selection Start->System Micro Liver Microsomes (+NADPH) System->Micro Metabolic Stability Hepato Primary Hepatocytes (+ATP, CoA) System->Hepato Chiral Dynamics Measure1 Measure: Intrinsic Clearance (Oxidative Stability) Micro->Measure1 Measure2 Measure: Chiral Inversion (R to S Conversion) Hepato->Measure2 Result1 Result: Alpha-F > Non-F (Blocked Alpha-Oxidation) Measure1->Result1 Result2 Result: Alpha-F = 0% Inversion Non-F = >40% Inversion Measure2->Result2

Figure 2: Decision tree for selecting the appropriate in vitro system. Hepatocytes are mandatory for observing the CoA-dependent chiral inversion pathway.

Comparative Data Summary

The following data aggregates typical findings from propanoic acid derivative studies (e.g., Flurbiprofen vs. Ibuprofen vs.


-Fluoro analogues).
Compound ClassPrimary Metabolic RouteHalf-Life (

)
Protein BindingClinical Note
Ibuprofen (Non-F) Oxidative metabolism (CYP2C9) + Glucuronidation + Chiral Inversion ~2 hours>99%Inversion leads to variability in efficacy; R-isomer is a "prodrug" for S-isomer.
Flurbiprofen (Ring-F) Hydroxylation + Glucuronidation. Minimal Inversion .~4-6 hours>99%Ring-F increases potency and lipophilicity but does not fully block inversion mechanism (steric reduction only).

-Fluoro-Propanoic Acid
Direct Glucuronidation or excretion. Zero Inversion .Variable (often longer)HighMetabolically locked. Used as mechanistic probes or to prevent toxicity associated with acyl-CoA intermediates.

References

  • Mechanisms of Chiral Inversion

    • Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens).[2][3] Medical Research Journal, 2017.[2]

  • Acidity and Physicochemical Properties

    • Comparison of acidity between fluorinated and non-fluorin
  • Synthesis and Optical Stability

    • Synthesis and optical resolution of 2-aryl-2-fluoropropionic acids, fluorinated analogues of non-steroidal anti-inflammatory drugs (NSAIDs).[4] Chem Pharm Bull, 2005.[4]

  • Metabolic Stability and Toxicity

    • Effect of alpha-fluorination of valproic acid on valproyl-S-acyl-CoA formation in vivo in rats.[5] Drug Metab Dispos, 2001.

Sources

A Senior Application Scientist's Guide to Reference Standards for 2-[(4-fluorophenyl)methoxy]propanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, the precision and reliability of quantitative and qualitative assessments are paramount. This is particularly true for chiral molecules such as 2-[(4-fluorophenyl)methoxy]propanoic acid, where enantiomeric purity can have significant implications for therapeutic efficacy and safety. This guide provides a comprehensive overview of the available reference standards for the analysis of this compound, a comparative analysis of analytical methodologies, and insights into potential impurities.

The Critical Role of Reference Standards

A reference standard is a highly purified compound that is used as a measurement base in analytical chemistry. In the context of this compound analysis, reference standards are indispensable for:

  • Identity Confirmation: Confirming the chemical identity of the analyte in a sample.

  • Quantitative Analysis: Accurately determining the concentration of the active pharmaceutical ingredient (API).

  • Impurity Profiling: Identifying and quantifying any process-related or degradation impurities.

  • Method Validation: Establishing the performance characteristics of an analytical method, such as accuracy, precision, and linearity.

Given that this compound is a chiral compound, enantiomerically pure reference standards for both the (R)- and (S)-enantiomers are crucial for developing and validating stereoselective analytical methods.

Comparison of Available Reference Standards

While a dedicated, pharmacopeially recognized Certified Reference Material (CRM) for this compound is not broadly available from major pharmacopeias at present, several chemical suppliers offer this compound at various purity grades. It is imperative for researchers to meticulously evaluate the certificate of analysis (CoA) provided by the supplier to ascertain the material's fitness for its intended use.

SupplierProduct NameCAS NumberPurityNotes
Fluorochem 2-[(4-Methoxyphenyl)methoxy]propanoic acid158833-38-6≥95%Structurally similar, can be useful for initial method development.[1]
ChemScene (S)-2-(4-Fluorophenyl)propanoic acid191725-90-3≥97%A key chiral intermediate that can serve as a reference for one of the enantiomers.[2]
Oakwood Chemical 2-(4-Fluorophenyl)propanoic acid75908-73-597%The racemic mixture of a related profen.[3]
Custom Synthesis This compoundN/AAs per client specificationSeveral companies, such as Hyma Synthesis Pvt. Ltd., offer custom synthesis services for compounds not readily available.[4] This is a viable option for obtaining a high-purity standard.

Note: The purity stated by suppliers is often determined by techniques like HPLC or NMR and may not always be accompanied by the comprehensive characterization and uncertainty budget of a CRM. For rigorous quantitative applications, in-house qualification or sourcing from a supplier that can provide a more detailed characterization is recommended.

Analytical Methodologies: A Comparative Approach

The analysis of this compound typically involves chromatographic techniques to ensure both purity and enantiomeric separation.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common and versatile technique for the analysis of non-volatile and thermally labile compounds like this compound.

1. Achiral (Purity) Analysis:

A reversed-phase HPLC (RP-HPLC) method is suitable for determining the purity of the compound and quantifying any achiral impurities.

  • Principle: The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

  • Causality behind Experimental Choices: A C18 column is chosen for its broad applicability to moderately polar organic molecules. The mobile phase, typically a mixture of acetonitrile or methanol and an aqueous buffer (e.g., phosphate or acetate), allows for the elution of the compound with good peak shape. The addition of an acid, like formic acid or trifluoroacetic acid, to the mobile phase helps to suppress the ionization of the carboxylic acid group, leading to better retention and symmetrical peaks.

2. Chiral (Enantiomeric Purity) Analysis:

The separation of the enantiomers of this compound requires a chiral stationary phase (CSP).

  • Principle: CSPs are designed with a chiral selector that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for the separation of profen-class compounds.[5]

  • Causality behind Experimental Choices: The choice of the specific CSP and mobile phase is critical and often requires screening. Normal-phase chromatography (using hexane/alcohol mixtures) or polar organic mode can provide good enantioselectivity. The addition of a small amount of an acidic or basic modifier to the mobile phase can significantly influence the separation by altering the interactions between the analyte and the CSP.

Experimental Protocol: Chiral HPLC Method Development

This protocol outlines a systematic approach to developing a chiral HPLC method for this compound.

dot

impurity_sources cluster_synthesis Synthesis-Related Impurities cluster_degradation Degradation Products cluster_enantiomeric Enantiomeric Impurity Starting_Materials Unreacted Starting Materials (e.g., 4-fluorobenzyl alcohol, ethyl 2-bromopropanoate) Intermediates Residual Intermediates Byproducts Reaction Byproducts (e.g., positional isomers) Hydrolysis Hydrolysis Products Oxidation Oxidation Products Unwanted_Enantiomer The Unwanted Enantiomer

Caption: Potential Sources of Impurities.

Common Process-Related Impurities:

  • Starting Materials: Residual amounts of 4-fluorobenzyl alcohol and the propanoic acid precursor.

  • Intermediates: Incomplete reaction can lead to the presence of synthetic intermediates.

  • Positional Isomers: Depending on the synthetic route, isomers with the methoxy group at different positions on the phenyl ring could be formed.

Degradation Products:

  • The ether linkage in this compound could be susceptible to hydrolysis under strongly acidic or basic conditions.

Enantiomeric Impurity:

  • For a single-enantiomer drug substance, the other enantiomer is considered an impurity. Its level must be strictly controlled and monitored.

The control of these impurities relies on a well-designed synthetic process, appropriate purification steps, and robust analytical methods for their detection and quantification.

Conclusion

The reliable analysis of this compound is critically dependent on the availability and proper use of reference standards. While a universally recognized CRM may not be readily accessible, high-purity chemical standards can be sourced from reputable suppliers or through custom synthesis. A systematic approach to HPLC method development, particularly for chiral separations, is essential for accurate assessment of both purity and enantiomeric excess. By understanding the potential impurities and implementing appropriate analytical controls, researchers and drug developers can ensure the quality and safety of products containing this active pharmaceutical ingredient.

References

  • Stereochemical Characterization of Fluorinated 2-Arylpropionic Acids by Enantioselective HPLC Analysis and ECD Detection. (2011). ResearchGate. [Link]

  • Synthesis of enantiomerically pure 2-aryloxy carboxylic acids and their derivatives. (2025). ResearchGate. [Link]

  • 2-(4-Fluorophenyl)propanoic acid. Oakwood Chemical. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd. [Link]

  • 2-phenylpropionic acid. Organic Syntheses Procedure. [Link]

  • Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry. [Link]

  • Synthesis and Characterization of Impurities in the Production Process of Lopinavir. PMC. [Link]

  • Impurities in Pharmaceuticals- A Review. SciSpace. [Link]

Sources

Technical Guide: IR Spectroscopy Characterization of 2-[(4-fluorophenyl)methoxy]propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: IR Spectroscopy Characterization of 2-[(4-fluorophenyl)methoxy]propanoic Acid Content Type: Publish Comparison Guide

Executive Summary

In the development of phenylpropanoic acid derivatives—often utilized as intermediates for PPAR agonists or NSAID analogs—This compound presents a unique spectroscopic challenge. Its characterization relies on resolving the spectral congestion between the ether linkage, the carboxylic acid moiety, and the para-fluorinated aromatic ring.

This guide provides a definitive breakdown of the infrared (IR) fingerprint for this compound. We compare its spectral profile against its non-fluorinated analog, 2-(benzyloxy)propanoic acid , to isolate the diagnostic C–F vibrational modes. Furthermore, we evaluate IR spectroscopy against NMR as a routine quality control (QC) tool for this specific chemical class.

Molecular Fingerprint & Vibrational Logic[1]

The target molecule consists of three distinct vibrational "zones" that must be identified to confirm structural integrity.[1][2]

Zone A: The Carboxylic Acid Head (The "Anchor")

The propanoic acid tail provides the most intense and reliable signals. In the solid state (dimer form), the hydrogen-bonded O–H stretch creates a broad, recognizable envelope from 3300 to 2500 cm⁻¹, often obscuring the C–H stretching region. The C=O stretch is the primary quantification peak.[3]

Zone B: The Ether Linkage (The "Bridge")

The central methoxy group (-O-CH-) introduces C–O stretching vibrations. In alkyl-aryl ethers, this results in two distinct bands: the Ar–O stretch (typically ~1240 cm⁻¹) and the R–O stretch (typically ~1050 cm⁻¹).

Zone C: The Fluorinated Aromatic Core (The "Fingerprint")

The 4-fluorophenyl group is the differentiator. The C–F stretch is a high-intensity band that often overlaps with the ether and acid C–O modes. Consequently, confirmation relies on the Out-of-Plane (OOP) bending vibrations, which are sensitive to the para-substitution pattern.

Diagnostic Peak Assignment Table

The following table synthesizes experimental expectations based on functional group physics and data from structurally homologous phenylpropanoic acid derivatives.

Functional GroupVibration ModeFrequency (cm⁻¹)IntensityDiagnostic Note
Carboxylic Acid O–H Stretch3300–2500Variable (Broad)Centered ~3000 cm⁻¹; "Over-the-top" broadness indicates dimerization.
Carboxylic Acid C=O[1][2][4][5][6] Stretch1705–1725StrongSharp peak. Shifts to ~1750 cm⁻¹ if monomeric (dilute solution).
Aromatic Ring C=C Ring Stretch1600 & 1510MediumThe 1510 cm⁻¹ band is often enhanced by the fluorine substituent.
Ether / Fluorine C–F Stretch 1220–1260 Very Strong CRITICAL: Overlaps with Ar–O ether stretch. Look for a broadened, split peak base.
Ether Aliphatic C–O Stretch1050–1100MediumDistinct from the aromatic/acid signals; confirms the propanoic linkage.
Carboxylic Acid O–H Bend (Wag)~930–940Medium (Broad)Characteristic "hump" for carboxylic acid dimers.
Aromatic Ring C–H OOP Bend 820–850 StrongDIAGNOSTIC: Specific to para-substitution (1,4-disubstituted benzene).
Comparative Analysis

To validate the utility of IR spectroscopy for this compound, we compare it against a structural alternative and a competing analytical technique.

Comparison 1: The "Fluorine Effect"

Target: this compound Alternative: 2-(benzyloxy)propanoic acid (Non-fluorinated analog)

The introduction of the fluorine atom at the para position drastically alters the fingerprint region (1500–600 cm⁻¹).

FeatureTarget Compound (Fluorinated)Alternative (Non-Fluorinated)Impact on QC
1200–1250 cm⁻¹ Massive Absorbance: The C–F stretch couples with the C–O ether stretch, creating a dominant super-band.Moderate Absorbance: Only the C–O ether stretch is present.The intensity of this band is a proxy for fluorination success.
OOP Region Single Strong Band (~835 cm⁻¹): Indicative of para-substitution (2 adjacent H atoms).Two Strong Bands (690 & 750 cm⁻¹): Indicative of a monosubstituted benzene ring.Primary Pass/Fail Check: Absence of 690/750 cm⁻¹ peaks confirms no starting material remains.
Comparison 2: Technique Efficacy (IR vs. NMR)
MetricIR Spectroscopy (ATR-FTIR)¹H NMR SpectroscopyRecommendation
Speed < 2 Minutes15–30 Minutes (Prep + Run)Use IR for real-time reaction monitoring.
Specificity High for functional groups (C=O, C-F).High for structural connectivity.Use NMR for final structure elucidation.
Sample State Solid or Oil (Direct)Requires Deuterated SolventIR is superior for solid-state polymorphism checks.
Experimental Protocol: ATR-FTIR Characterization

Objective: Obtain a high-resolution spectrum to confirm the presence of the C–F bond and the integrity of the carboxylic acid.

Equipment:

  • FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • ATR Accessory: Diamond/ZnSe crystal (Diamond preferred for acidic durability).

  • Software: Standard processing suite (e.g., OMNIC, Spectrum 10).

Step-by-Step Procedure:

  • System Blanking:

    • Clean the ATR crystal with isopropanol and a lint-free wipe.

    • Collect a background spectrum (air) with the same parameters as the sample (typically 4 cm⁻¹ resolution, 16 scans).

  • Sample Loading:

    • Place approximately 2–5 mg of the solid this compound onto the crystal center.

    • Note: If the sample is an oil, use a capillary dropper to cover the crystal face.

  • Compression:

    • Apply pressure using the anvil arm until the force gauge reads the optimal range (usually ~100 N). This ensures intimate contact for the evanescent wave.

  • Acquisition:

    • Scan range: 4000–450 cm⁻¹.

    • Accumulate 16–32 scans to improve Signal-to-Noise (S/N) ratio.

  • Post-Processing:

    • Apply Automatic Baseline Correction .

    • Identify the carbonyl peak (~1715 cm⁻¹) and normalize the spectrum if comparing batches.

    • Critical Check: Zoom into 800–850 cm⁻¹ to verify the para-substitution pattern.

Visualization: Characterization Logic & Workflow
Diagram 1: Analytical Workflow for Batch Release

This workflow illustrates the decision process for accepting a batch based on spectral data.

BatchRelease Start Crude Product Prep Sample Prep (Direct ATR) Start->Prep Scan FTIR Acquisition (4000-450 cm⁻¹) Prep->Scan Check1 Check 1715 cm⁻¹ (C=O Present?) Scan->Check1 Check2 Check 835 cm⁻¹ (Para-Substituted?) Check1->Check2 Yes Fail FAIL: Reprocess Check1->Fail No (Not Acid) Check3 Check 690/750 cm⁻¹ (Start Material?) Check2->Check3 Yes Check2->Fail No (Wrong Isomer) Pass PASS: Batch Release Check3->Pass Absent Check3->Fail Present (Impure)

Caption: Logical flow for Quality Control (QC) using FTIR markers to validate product identity and purity.

Diagram 2: Spectral Signal Deconvolution

A visual guide to separating overlapping signals in the "Fingerprint Region."

Deconvolution Complex Complex Band (1200-1300 cm⁻¹) Ether Ether C-O Stretch (~1240 cm⁻¹) Complex->Ether Acid Acid C-O Stretch (~1210-1300 cm⁻¹) Complex->Acid Fluorine C-F Stretch (~1220-1250 cm⁻¹) Complex->Fluorine Validation Validation Check: Look for 1510 cm⁻¹ (Ring) and 835 cm⁻¹ (OOP) Fluorine->Validation Confirms

Caption: Deconvoluting the congested 1200–1300 cm⁻¹ region requires cross-referencing with OOP bands.

References
  • National Institutes of Health (PubChem). 2-(Benzyloxy)propanoic acid | C10H12O3 | CID 245987. Retrieved from [Link]

  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids.[7] (2018). Retrieved from [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. (2024).[8][9][10] Retrieved from [Link]

  • Spectroscopy Online. Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. (2016).[3] Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. 3-(3-Methoxyphenyl)propanoic acid Infrared Spectrum. Retrieved from [Link]

Sources

A Comparative Guide to Verifying the Enantiomeric Excess of 2-[(4-fluorophenyl)methoxy]propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical research, the stereochemical purity of a compound is not merely a matter of characterization but a critical determinant of its pharmacological activity and safety profile. For chiral molecules such as 2-[(4-fluorophenyl)methoxy]propanoic acid, a key intermediate in the synthesis of various bioactive compounds, the ability to accurately quantify the enantiomeric excess (ee) is paramount. This guide provides an in-depth comparison of the primary analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Drawing upon established methodologies for structurally related aryloxypropanoic acids, we present a framework for robust and reliable enantiomeric excess determination.

The Foundational Principle: Creating Distinguishable Diastereomeric Interactions

Enantiomers, by their nature, possess identical physical properties in an achiral environment, making their direct differentiation challenging. The core strategy underpinning all major techniques for determining enantiomeric excess is the introduction of a chiral selector. This selector interacts with the enantiomeric pair to form transient or stable diastereomeric complexes. These diastereomers, unlike enantiomers, have distinct physical and chemical properties, which can be exploited for their separation or spectral differentiation.[1][2]

Section 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most prevalent and versatile technique for the separation and quantification of enantiomers in pharmaceutical analysis.[3][4] The direct approach, utilizing a chiral stationary phase (CSP), is the most common and efficient method for acidic compounds like this compound.

The Mechanism of Chiral Recognition on a CSP

CSPs are composed of a chiral selector immobilized on a solid support, typically silica gel. For aryloxypropanoic acids, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective.[5][6] The separation mechanism is based on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector. These interactions can include hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance, leading to different retention times for the two enantiomers.[6]

Caption: Workflow for Chiral HPLC Analysis.

Recommended Starting Protocols for Method Development

Table 1: Recommended Starting Conditions for Chiral HPLC

ParameterMethod 1: Polysaccharide-Based CSPMethod 2: Macrocyclic Glycopeptide CSP
Chiral Stationary Phase CHIRALCEL® OD-H (Cellulose derivative) or CHIRALPAK® AD-H (Amylose derivative)CHIROBIOTIC™ T (Teicoplanin)
Column Dimensions 250 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v)Methanol / Acetic Acid / Triethylamine (100:0.1:0.05, v/v/v)
Flow Rate 0.5 - 1.0 mL/min1.0 mL/min
Temperature 25 °C (Ambient)25 °C
Detection UV at 254 nm or 270 nmUV at 254 nm or 270 nm
Experimental Protocol: Chiral HPLC
  • Mobile Phase Preparation: Prepare the mobile phase as described in Table 1. Ensure all solvents are HPLC grade. Degas the mobile phase prior to use.

  • Sample Preparation: Accurately weigh and dissolve the sample of this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • System Equilibration: Equilibrate the chiral column with the mobile phase at the specified flow rate until a stable baseline is achieved.

  • Injection: Inject a suitable volume (e.g., 5-10 µL) of the prepared sample onto the column.

  • Data Acquisition: Record the chromatogram for a sufficient duration to allow for the elution of both enantiomers.

  • Analysis: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess using the formula: % ee = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100

Section 2: Chiral Gas Chromatography (GC)

Chiral GC is a high-resolution technique suitable for volatile and thermally stable compounds. For carboxylic acids like this compound, derivatization is a mandatory step to increase their volatility and prevent peak tailing.[8][9]

The Necessity of Derivatization

The primary challenge with GC analysis of carboxylic acids is their low volatility and high polarity. Derivatization converts the carboxylic acid into a less polar and more volatile ester. To achieve chiral separation, this derivatization can be performed using a chiral alcohol, or the resulting achiral ester can be further derivatized at another functional group if present. A more common approach is to first form an achiral ester (e.g., a methyl or ethyl ester) and then separate the enantiomeric esters on a chiral capillary column.[9][10]

Caption: Workflow for Chiral GC-MS Analysis.

Recommended Starting Protocol for Chiral GC

The following protocol outlines a general procedure for the derivatization and subsequent GC analysis.

Table 2: Recommended Starting Conditions for Chiral GC

ParameterRecommended Condition
Derivatization Formation of methyl ester using trimethylsilyldiazomethane.
Chiral Capillary Column Chirasil-DEX CB (derivatized β-cyclodextrin), 25 m x 0.25 mm ID, 0.25 µm film thickness.
Carrier Gas Helium or Hydrogen at a constant flow of 1.0 - 1.5 mL/min.
Oven Temperature Program Start at 100 °C, hold for 2 min, ramp at 5 °C/min to 200 °C, hold for 10 min.
Injector Temperature 250 °C
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS) at 250 °C.
Experimental Protocol: Chiral GC
  • Derivatization (Methyl Ester Formation):

    • Dissolve approximately 1-2 mg of the carboxylic acid sample in 1 mL of a suitable solvent mixture (e.g., toluene/methanol 9:1).

    • Add a 2.0 M solution of trimethylsilyldiazomethane in hexanes dropwise until a persistent yellow color is observed.

    • Quench the reaction by adding a few drops of acetic acid until the yellow color disappears.

    • The sample is now ready for GC analysis.

  • GC Analysis:

    • Inject 1 µL of the derivatized sample into the GC system.

    • Run the analysis using the temperature program outlined in Table 2.

    • Integrate the peak areas of the two enantiomeric esters and calculate the enantiomeric excess as described for the HPLC method.

Section 3: NMR Spectroscopy

NMR spectroscopy offers a powerful alternative for determining enantiomeric excess without the need for chromatographic separation. This is achieved by converting the enantiomers into diastereomers in situ using a chiral derivatizing agent (CDA) or by forming transient diastereomeric complexes with a chiral solvating agent (CSA).[1][2]

Chiral Derivatizing Agents (CDAs)

A CDA is an enantiomerically pure reagent that reacts with the analyte to form a covalent bond, resulting in a pair of diastereomers.[1] These diastereomers will exhibit distinct chemical shifts in the NMR spectrum, allowing for their quantification. For carboxylic acids, chiral amines or alcohols are commonly used as CDAs to form diastereomeric amides or esters, respectively.

Chiral Solvating Agents (CSAs)

CSAs are enantiomerically pure compounds that form non-covalent, transient diastereomeric complexes with the analyte through interactions such as hydrogen bonding.[11] This results in the splitting of NMR signals for the enantiomers, with the magnitude of the separation being dependent on the strength of the interaction and the concentration of the CSA. An advantage of CSAs is that the sample is not chemically altered and can be recovered.[12]

Caption: Logical Relationship in NMR Enantiodiscrimination.

Recommended NMR Protocols

The presence of a fluorine atom in this compound makes ¹⁹F NMR a particularly attractive option. ¹⁹F NMR offers a wide chemical shift range and the absence of background signals, which can lead to better resolution of the diastereomeric signals.[13][14]

Protocol 1: Using a Chiral Derivatizing Agent (CDA)

  • Reagent Selection: A common and effective CDA for carboxylic acids is (R)-(+)-α-methylbenzylamine.

  • Derivatization:

    • In an NMR tube, dissolve ~5-10 mg of the carboxylic acid sample in ~0.7 mL of CDCl₃.

    • Add 1.1 equivalents of (R)-(+)-α-methylbenzylamine.

    • Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents).

    • Allow the reaction to proceed to completion (monitor by TLC or ¹H NMR).

  • NMR Acquisition:

    • Acquire a high-resolution ¹H or ¹⁹F NMR spectrum.

    • Identify a well-resolved pair of signals corresponding to the two diastereomeric amides.

  • Analysis:

    • Carefully integrate the selected pair of signals.

    • Calculate the enantiomeric excess based on the integration ratio.

Protocol 2: Using a Chiral Solvating Agent (CSA)

  • Reagent Selection: Diphenylprolinol derivatives have shown good efficacy for the enantiodiscrimination of carboxylic acids.[11]

  • Sample Preparation:

    • In an NMR tube, dissolve ~5-10 mg of the carboxylic acid sample in ~0.7 mL of CDCl₃.

    • Acquire a spectrum of the analyte alone.

    • Add the CSA (e.g., (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol) in increments (e.g., 0.5, 1.0, 1.5 equivalents), acquiring a spectrum after each addition to find the optimal concentration for signal separation.

  • NMR Acquisition:

    • Acquire a high-resolution ¹H or ¹⁹F NMR spectrum.

    • Identify a signal (e.g., the methine proton alpha to the carboxyl group or the fluorine signal) that shows splitting in the presence of the CSA.

  • Analysis:

    • Integrate the resolved signals and calculate the enantiomeric excess.

Comparative Summary and Recommendations

Table 3: Comparison of Analytical Techniques

FeatureChiral HPLCChiral GCNMR Spectroscopy
Principle Chromatographic separation on a CSPChromatographic separation on a chiral capillary columnSpectral differentiation of diastereomers
Sample Preparation Simple dissolution and filtrationDerivatization requiredDerivatization or addition of a CSA
Sensitivity HighVery HighModerate
Quantification Highly accurate and preciseHighly accurate and preciseGood accuracy, precision can be lower
Throughput ModerateModerate to HighHigh (with automation)
Method Development Can be time-consumingDerivatization optimization neededCan be rapid, especially with CSAs
Cost High (chiral columns are expensive)ModerateHigh (instrument cost)
Best For Routine QC, preparative separationVolatile compounds, high-resolution needsRapid screening, structural confirmation

For researchers and drug development professionals, the choice of method will depend on the specific requirements of the analysis.

  • Chiral HPLC is the recommended workhorse method for routine quality control and for applications requiring high accuracy and precision. Its broad applicability to a wide range of compounds makes it an invaluable tool.

  • Chiral GC is a powerful option, particularly when high sensitivity is required. However, the need for derivatization adds a step to the workflow and may introduce potential for error.

  • NMR Spectroscopy is an excellent choice for rapid screening and for situations where method development time is a critical factor, especially when using CSAs. The potential to use ¹⁹F NMR for this compound is a significant advantage of this technique.

Ultimately, the validation of any chosen method against a reference standard of known enantiomeric purity is essential to ensure the accuracy and reliability of the results.

References

  • BenchChem. (2025).
  • Gao, Q., & Liu, Y. (2000). Enantiomeric separation of an aryloxyphenoxypropanoic acid by CE and LC. Journal of Pharmaceutical and Biomedical Analysis, 22(3), 435-442.
  • Hwang, S. F., et al. (1994). Enantiomeric Derivatives Separation of 2-(Phenoxy)propionate by Chiral High-Performance Liquid Chromatography. Journal of the Chinese Chemical Society, 41(3), 293-298.
  • Phenomenex.
  • BenchChem. (2025). Chiral Purity of (R)-2-Hydroxy-2-phenylpropanoic Acid: An In-depth Technical Guide.
  • Labuta, J., et al. (2021). Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. Molecules, 26(18), 5522.
  • Ishihara, S., et al. (2018).
  • Przybyciel, M. (2003). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America, 21(11).
  • Wenzel, T. J., & Wilcox, J. D. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. ACS Central Science, 2(5), 309-315.
  • Blessington, B., & Crabb, N. (1988). Proposed primary reference methods for the determination of some commercially important chiral aryloxypropionate herbicides in both free acid and ester forms.
  • Li, D., et al. (2017). Enantiodiscrimination of carboxylic acids using the diphenylprolinol NMR chiral solvating agents. Organic Chemistry Frontiers, 4(10), 2005-2009.
  • ResearchGate. 1-fluoroindan-1-carboxylic acid 3 (FICA) as a chiral derivatizing agent for ¹⁹F {¹H} NMR spectroscopy.
  • Wikipedia.
  • ResearchGate. Chiral derivatizing agents used in NMR for chiral analysis.
  • Zhang, Y., et al. (2023). Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents using 1H NMR Spectroscopy. The Journal of Organic Chemistry, 88(6), 3484-3493.
  • Wenzel, T. J., & Chisholm, C. D. (2011). Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. Annual Reports on NMR Spectroscopy, 74, 1-61.
  • Fedorchuk, T. P., et al. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Molecules, 29(18), 4253.
  • Archer, R. M., et al. (2016). Rapid determination of enantiomeric excess via NMR spectroscopy.
  • Superchi, S., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 172-181.
  • González, M. J., et al. (2013). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. International Journal of Analytical Chemistry, 2013, 853895.
  • Bruker. This document contains two separate applications that discuss the use of quantitative NMR measurements for the analysis of enantiomeric or isomeric purity of pharmaceutical compounds.
  • Restek. A Guide to the Analysis of Chiral Compounds by GC.
  • Pescitelli, G., et al. (2021). Absolute Configuration Sensing of Chiral Aryl- and Aryloxy-Propionic Acids by Biphenyl Chiroptical Probes. Chemosensors, 9(7), 154.
  • Tokyo Chemical Industry.
  • Sigma-Aldrich. Strategies for Chiral HPLC Method Development.
  • Chiral Technologies.
  • Zhang, Y., et al. (2020). Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Organic Chemistry Frontiers, 7(10), 1227-1234.

Sources

A Comparative Guide to the Crystallographic Analysis of 2-[(4-fluorophenyl)methoxy]propanoic acid and its Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of the anticipated crystallographic features of 2-[(4-fluorophenyl)methoxy]propanoic acid. In the absence of a publicly available crystal structure for this specific molecule, this document leverages detailed experimental data from structurally related compounds to predict its solid-state conformation, packing motifs, and to propose a robust experimental workflow for its crystallographic determination. This guide is intended for researchers, scientists, and drug development professionals engaged in the structural characterization of small molecules.

Introduction: The Significance of Structural Elucidation

The three-dimensional arrangement of atoms within a molecule and its packing in the crystalline state are fundamental to understanding its physicochemical properties. For active pharmaceutical ingredients (APIs), these structural attributes influence critical parameters such as solubility, dissolution rate, stability, and bioavailability. This compound, with its combination of a flexible ether linkage, a chiral center, a carboxylic acid capable of strong hydrogen bonding, and a fluorinated aromatic ring, presents an interesting case for solid-state characterization. The fluorine substituent, in particular, can significantly modulate intermolecular interactions, including hydrogen bonding and π-π stacking, thereby influencing the crystal lattice.

This guide will first present the known crystallographic data of two key structural analogs: N-(4-fluorophenyl)-4-methoxybenzenesulfonamide and 6-(4-fluorophenyl)-4-methoxy-2H-pyran-2-one. These compounds share key structural motifs with our target molecule—specifically the 4-fluorophenyl and methoxy-phenyl groups—providing a solid foundation for predictive analysis. Subsequently, a detailed experimental protocol for the crystallization and X-ray diffraction analysis of this compound will be outlined, grounded in established best practices for small organic molecules.

Comparative Crystallographic Analysis of Structural Analogs

To forecast the crystallographic behavior of this compound, we will examine the crystal structures of two compounds that contain its core fragments.

Analog 1: N-(4-fluorophenyl)-4-methoxybenzenesulfonamide

This compound features both the 4-fluorophenyl and a methoxy-substituted phenyl ring, offering insights into the interplay of these groups in a crystalline environment.

Crystallographic Data Summary:

ParameterN-(4-fluorophenyl)-4-methoxybenzenesulfonamide[1][2]
Chemical FormulaC₁₃H₁₂FNO₃S
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.345(2)
b (Å)17.502(4)
c (Å)7.504(2)
β (°)108.13(3)
Volume (ų)1292.1(5)
Z4
Key Intermolecular InteractionsN-H···O hydrogen bonds, C-H···O interactions

The crystal packing of N-(4-fluorophenyl)-4-methoxybenzenesulfonamide is primarily governed by N-H···O hydrogen bonds, forming one-dimensional chains. Additionally, weaker C-H···O interactions contribute to the formation of a three-dimensional supramolecular architecture[1]. The dihedral angle between the two benzene rings is 44.26 (13)°[1][2].

Analog 2: 6-(4-fluorophenyl)-4-methoxy-2H-pyran-2-one

This molecule provides a different structural context for the 4-fluorophenyl and methoxy groups.

Crystallographic Data Summary:

Parameter6-(4-fluorophenyl)-4-methoxy-2H-pyran-2-one[3]
Chemical FormulaC₁₂H₉FO₃
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.1983(6)
b (Å)7.3732(6)
c (Å)9.6439(8)
α (°)81.489(5)
β (°)88.634(4)
γ (°)71.065(4)
Volume (ų)478.66(7)
Z2
Key Intermolecular InteractionsC-H···O and C-H···F interactions

In the crystal structure of 6-(4-fluorophenyl)-4-methoxy-2H-pyran-2-one, the packing is influenced by C-H···O and C-H···F interactions[3]. The presence of the fluorine atom leads to a nearly co-planar arrangement of the 4-fluorophenyl and pyrone rings[4].

Predicted Crystallographic Features of this compound

Based on the analysis of the comparator structures and the functional groups present in the target molecule, we can predict its likely solid-state behavior.

The most significant feature of this compound for directing crystal packing is the carboxylic acid moiety. Carboxylic acids are strong hydrogen bond donors and acceptors and typically form dimeric structures via O-H···O hydrogen bonds in the solid state. This is a very common and robust supramolecular synthon.

The presence of the ether oxygen and the fluorine atom provides additional sites for weaker C-H···O and C-H···F hydrogen bonds, which will likely play a role in consolidating the three-dimensional packing of the primary hydrogen-bonded dimers. The flexible ether linkage will allow for a range of molecular conformations, and the final observed conformation in the crystal will be a balance between intramolecular energetics and the optimization of intermolecular interactions.

The 4-fluorophenyl group can participate in π-π stacking interactions, although the presence of the fluorine atom may modulate the nature of these interactions. The overall shape of the molecule will influence how efficiently it can pack, and this will be dictated by the torsion angles around the ether linkages and the propanoic acid backbone.

Experimental Protocol for Crystallographic Analysis

The following section outlines a detailed, self-validating workflow for the crystallization and single-crystal X-ray diffraction analysis of this compound.

Crystallization Workflow

The successful growth of high-quality single crystals is often the most challenging step in X-ray crystallographic analysis. A systematic approach exploring a range of conditions is crucial.

Crystallization_Workflow cluster_screening Solvent and Method Screening cluster_optimization Crystal Optimization cluster_analysis Crystal Analysis solubility Solubility Screening (various solvents) slow_evap Slow Evaporation solubility->slow_evap Select promising solvents vapor_diff Vapor Diffusion solubility->vapor_diff Select promising solvents cooling Slow Cooling solubility->cooling Select promising solvents optimization Optimization of Conditions (Solvent ratios, Temperature gradient) slow_evap->optimization Initial crystals obtained vapor_diff->optimization Initial crystals obtained cooling->optimization Initial crystals obtained seeding Micro-seeding optimization->seeding Improve crystal quality harvesting Crystal Harvesting and Mounting seeding->harvesting xray Single-Crystal X-ray Diffraction harvesting->xray end_structure Solved Crystal Structure xray->end_structure start Start: Purified Compound start->solubility

Caption: Experimental workflow for crystallization and structure determination.

Step-by-Step Protocol:

  • Material Purity: Ensure the this compound sample is of high purity (>98%), as impurities can inhibit crystallization.

  • Solubility Screening:

    • Test the solubility of the compound in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, acetone, ethanol, water).

    • The ideal solvent is one in which the compound is sparingly soluble at room temperature and moderately soluble upon heating.

  • Primary Crystallization Experiments:

    • Slow Evaporation: Prepare a nearly saturated solution in a suitable solvent in a vial covered with a perforated cap to allow for slow evaporation of the solvent.

    • Slow Cooling: Create a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C).

    • Vapor Diffusion: Dissolve the compound in a small amount of a good solvent and place this solution in a sealed container with a larger volume of a poor solvent (an "anti-solvent") in which the compound is insoluble. The vapor of the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystallization.

  • Crystal Optimization:

    • If the initial crystals are of poor quality (e.g., small, clustered, or twinned), the conditions should be optimized. This can involve using solvent mixtures, slowing down the rate of evaporation or cooling, or using a narrower temperature range.

    • Micro-seeding: Introduce a tiny, well-formed crystal into a supersaturated solution to act as a nucleus for further growth.

Single-Crystal X-ray Diffraction (SC-XRD) Workflow

Once suitable single crystals are obtained, the following workflow is employed for data collection and structure solution.

SCXRD_Workflow cluster_data_collection Data Collection cluster_data_processing Data Processing cluster_structure_solution Structure Solution and Refinement mounting Mount Crystal on Diffractometer unit_cell Determine Unit Cell and Crystal System mounting->unit_cell data_coll Full Data Collection unit_cell->data_coll integration Integration of Reflection Intensities data_coll->integration scaling Data Scaling and Merging integration->scaling solve Structure Solution (e.g., direct methods) scaling->solve refine Structure Refinement solve->refine validate Validation and CIF Generation refine->validate final_structure Final Validated Structure validate->final_structure start Single Crystal start->mounting

Caption: Workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Protocol:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection:

    • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

    • The diffractometer, equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a detector, is used to collect a series of diffraction images as the crystal is rotated.[5][6]

  • Data Processing:

    • The collected images are processed to integrate the intensities of the diffraction spots.

    • The data are then scaled and corrected for various experimental factors.

  • Structure Solution and Refinement:

    • The positions of the atoms in the unit cell are determined using methods such as direct methods or Patterson functions.

    • The initial structural model is then refined against the experimental data to improve the fit and determine the final atomic coordinates and displacement parameters.

  • Validation: The final structure is validated using established crystallographic checks to ensure its quality and accuracy before being prepared for publication or deposition in a crystallographic database.

Conclusion

While the crystal structure of this compound has not yet been reported, a detailed comparative analysis of structurally related compounds provides valuable insights into its likely solid-state behavior. The presence of a carboxylic acid function strongly suggests the formation of hydrogen-bonded dimers as the primary supramolecular motif. The interplay of weaker interactions involving the ether oxygen and the fluorine atom will further direct the three-dimensional crystal packing.

The provided experimental workflows for crystallization and single-crystal X-ray diffraction offer a robust and systematic approach for the successful determination of the crystal structure of this and other similar small molecules. The elucidation of this structure will be a valuable contribution to the understanding of the solid-state properties of fluorinated propanoic acid derivatives.

References

  • Crystal structure of 6-(4-fluorophenyl)-4-methoxy-2H-pyran-2-one, C12H9FO3. (2019). Zeitschrift für Kristallographie - New Crystal Structures, 235(2).
  • Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide. (2015).
  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

  • Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide. (2015).
  • Crystal structures of 4-meth-oxy-N-(4-methyl-phenyl)benzene-sulfonamide and N-(4-fluoro-phenyl)-4-meth-oxy-benzene-sulfonamide. (2015).
  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022). Molecular Pharmaceutics, 19(6), 1729–1740.
  • Universität Ulm. (2025). Single-Crystal X-Ray Diffraction (SC-XRD). Retrieved from [Link]

  • Solvent design for crystallization of carboxylic acids. (2006). Chemical Engineering Science, 61(16), 5444-5453.
  • Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments. (2014). Acta Crystallographica Section D: Biological Crystallography, 70(Pt 9), 2348–2357.
  • University of Rochester Department of Chemistry. (n.d.). Purification: How To. Retrieved from [Link]

  • Crystallization method for organic acid or organic acid ester. (1993).
  • N-(4-Methoxyphenyl)-4-methylbenzenesulfonamide. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3246.
  • Crystal structure of 4-methoxy-6-phenyl-2H-pyran-2-one, C12H10O3. (2019). Zeitschrift für Kristallographie - New Crystal Structures, 234(2), 261-262.
  • Crystallization of small molecules. (n.d.). Retrieved from [Link]

  • MatDaCs. (n.d.). Cambridge Structure Database (CSD). Retrieved from [Link]

  • Structural Comparison of Three N-(4-Methoxyphenyl)
  • 4-(2-fluoranyl-4-methoxy-phenyl)carbonyl-3,5-dimethyl-piperazin-1-yl]methanone. (n.d.). PubChem.
  • Re3data.org. (n.d.). Cambridge Structural Database. Retrieved from [Link]

  • BiŌkeanós. (n.d.). The Cambridge Structural Database. Retrieved from [Link]

  • 2H-Pyran-2-one, 6-[2-E-(2-fluorophenyl)ethenyl]-4-methoxy-. (n.d.). SpectraBase.
  • 1-(4-Fluorophenyl)-3-(4-methoxyphenyl)propene. (n.d.). SpectraBase.
  • Crystal structure and Hirshfeld surface analyses, intermolecular interaction energies and energy frameworks of methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(4-nitrophenyl)-4H-pyran-3-carboxylate. (2025).
  • Pyran. (n.d.). PubChem.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.